Product packaging for Doripenem(Cat. No.:CAS No. 148016-81-3)

Doripenem

カタログ番号: B194130
CAS番号: 148016-81-3
分子量: 420.5 g/mol
InChIキー: AVAACINZEOAHHE-VFZPANTDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Doripenem is a member of carbapenems.
This compound is a broad-spectrum, carbapenem antibiotic marketed under the brand name Doribax by Janssen. This compound injection was approved by the FDA in 2007 to treat complicated urinary tract and intra-abdominal infections. In a clinical trial of this compound treatment in ventilator associated pneumonia (vs. imipenem and cilastatin), it was found that this compound carried an increased risk of death and lower clinical cure rates, resulting in a premature termination of the trial. The FDA revised the this compound label in 2014 to include a warning against use in ventilator-associated pneumonia and to reiterate its safety and efficacy for its approved indications.
This compound is a Penem Antibacterial.
This compound is a broad spectrum carbapenem antibiotic used primarily for the treatment of aerobic gram-negative bacterial infections. This compound, like other carbapenems, is associated with transient and asymptomatic elevations in serum enzymes. The carbapenems have also been linked to rare instances of clinically apparent, acute cholestatic liver injury.
This compound is a broad-spectrum, carbapenem antibiotic with bactericidal and beta-lactamase resistant activities. This compound binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, particularly PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition results in a weakening and eventually lysis of the bacterial cell wall. This agent is two- to 16-fold more potent than imipenem and comparable to ertapenem and meropenem.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 4 approved and 7 investigational indications.
A carbapenem derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of infections such as HOSPITAL-ACQUIRED PNEUMONIA, and complicated intra-abdominal or urinary-tract infections, including PYELONEPHRITIS.
See also: Ertapenem (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N4O6S2 B194130 Doripenem CAS No. 148016-81-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAACINZEOAHHE-VFZPANTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046678
Record name Doripenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148016-81-3
Record name Doripenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148016-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doripenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doripenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doripenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doripenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

pharmacokinetics and pharmacodynamics of doripenem in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Doripenem in Animal Models

Introduction

This compound is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance. Animal models are fundamental in preclinical development, providing essential data on how the drug is absorbed, distributed, metabolized, and eliminated, and how these processes correlate with its antibacterial effects.[4][5] This guide provides a comprehensive overview of this compound's PK/PD profile in various animal models, detailing experimental protocols and presenting key data for researchers, scientists, and drug development professionals.

Pharmacokinetics of this compound in Animal Models

The pharmacokinetic properties of this compound have been evaluated in several laboratory animal species following intravenous administration. The drug is primarily cleared from the blood and excreted unchanged in the urine.[6] Key pharmacokinetic parameters vary across species, which is a critical consideration for extrapolating data to human clinical scenarios.

Data Presentation: Pharmacokinetic Parameters

A study by Hori et al. provides a comparative look at the primary PK parameters of this compound following a single 20 mg/kg intravenous infusion across five different animal species.[6][7]

Table 1: Key Pharmacokinetic Parameters of this compound (20 mg/kg IV) in Various Animal Models

ParameterMouseRatRabbitDogMonkey
AUC₀₋∞ (μg·h/mL) 14.19.347.978.644.1
t½ (h) 0.20.11.01.00.8
Vss (L/kg) 0.24-0.300.24-0.300.24-0.300.24-0.300.24-0.30
CLp (mL/min/kg) 23.7-35.723.7-35.74.7-7.74.7-7.74.7-7.7
Urinary Recovery (%) 36.342.147.683.151.0

Source: Hori et al. (2006)[6][7][8]

Table 2: Serum Protein Binding of this compound

SpeciesProtein Binding (%)
Mouse 25.2
Rat 35.2
Rabbit 11.8
Dog 10.2
Monkey 6.1
Human 8.1

Source: Hori et al. (2006)[6][7][8]

In mice, this compound distributes rapidly into tissues, with the highest concentrations found in the blood plasma, followed by the kidney, liver, lung, heart, and spleen.[6][8] These tissue levels decrease quickly without evidence of accumulation.[6][8]

Pharmacodynamics of this compound in Animal Models

The primary pharmacodynamic index that correlates with the efficacy of this compound, like other beta-lactam antibiotics, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the infecting organism.[1][9] Animal infection models, particularly the neutropenic murine thigh infection model, are instrumental in defining the %fT > MIC target required for specific bacteriological outcomes.

Studies using this model against Pseudomonas aeruginosa have shown that maximal bactericidal activity is associated with this compound exposures where %fT > MIC is ≥40%.[1][10] Bacteriostatic effects are typically observed when the %fT > MIC is approximately 20%.[1][10] For isolates with MICs of 4 to 8 μg/ml, killing was variable, and for isolates with an MIC of 16 μg/ml, regrowth was observed.[1] These findings are critical for establishing clinical breakpoints and optimizing dosing strategies, such as using prolonged infusions to achieve higher %fT > MIC targets for less susceptible pathogens.[1][11]

Experimental Protocols and Methodologies

Detailed methodologies are essential for the interpretation and replication of PK/PD studies. Below are summaries of common experimental protocols used in this compound animal studies.

Protocol 1: General Pharmacokinetic Study in Multiple Species
  • Objective: To determine and compare the pharmacokinetic profile of this compound across different animal species.[6]

  • Animal Models: Mice (ICR), rats (Sprague-Dawley), rabbits, dogs, and monkeys (cynomolgus).[6][7] All animals were fasted for 16-18 hours before drug administration.[6]

  • Drug Administration: A single intravenous (IV) dose of 20 mg/kg this compound was administered.[6][7]

  • Sample Collection:

    • Blood: Serial blood samples were collected at various time points post-administration. Plasma was separated via centrifugation.[6]

    • Urine: Urine was collected over 24 hours to determine the extent of renal excretion.[6]

    • Tissues (Mice): At specific time points, mice were euthanized, and tissues (kidney, liver, lung, heart, spleen) were collected.[6]

  • Analytical Method: this compound concentrations in plasma, urine, and tissue homogenates were determined by a bioassay.[6][7]

  • Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate parameters such as AUC, t½, Vss, and CLp.[6]

Protocol 2: Neutropenic Murine Thigh Infection Model for Pharmacodynamics
  • Objective: To determine the PK/PD index (%fT > MIC) that best correlates with the efficacy of this compound against a specific pathogen.[1][10]

  • Animal Model: Immunocompromised (neutropenic) female ICR mice.[1] Neutropenia is induced by injecting cyclophosphamide intraperitoneally on days 1 and 4 prior to infection.[12]

  • Infection Protocol:

    • A specific bacterial pathogen (e.g., P. aeruginosa) is grown to a logarithmic phase.[1]

    • Two hours before initiating antibiotic therapy, a 0.1 mL inoculum of the bacterial suspension is injected into the posterior thigh muscles of each mouse.[10]

  • Drug Administration: Dosing regimens in mice are designed to simulate human plasma concentration-time profiles.[1] Single or multiple subcutaneous doses of this compound (e.g., 10, 50, and 150 mg/kg) are administered.[10]

  • Efficacy Assessment:

    • At the start of therapy (0 hours) and at a set time point (e.g., 24 hours) after, cohorts of mice are euthanized.[13]

    • The infected thighs are excised, homogenized, and serially diluted.

    • The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.[13]

    • The efficacy of the treatment is measured by the change in bacterial density (log₁₀ CFU/thigh) over the 24-hour period compared to untreated controls.[5]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to visualize the complex relationships and processes involved in PK/PD studies.

G Mechanism of Action: this compound cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Bacterial Cell Lysis and Death PBP->Cell_Lysis inhibition leads to CW_Synth Cell Wall Synthesis (Peptidoglycan Cross-linking) CW_Synth->PBP essential for This compound This compound This compound->PBP binds to and inactivates

Caption: this compound's mechanism of action involves inhibiting bacterial cell wall synthesis.

G General Workflow for a Murine Thigh Infection PD Study A 1. Induce Neutropenia (Cyclophosphamide) C 3. Induce Thigh Infection (Intramuscular Injection) A->C B 2. Prepare Bacterial Inoculum (e.g., P. aeruginosa) B->C D 4. Administer this compound (Dosing Regimen Simulates Human Exposure) C->D 2 hours post-infection E 5. Sample Collection (Thighs at 0h and 24h) D->E F 6. Quantify Bacteria (Homogenize, Plate, Count CFU) E->F G 7. Analyze Data (Calculate Δlog10 CFU vs. Control, Correlate with %fT>MIC) F->G

Caption: Experimental workflow for a pharmacodynamic study in a murine thigh infection model.

G Two-Compartment Pharmacokinetic Model cluster_body Body Central Central Compartment (Xc) (Plasma, Highly Perfused Tissues) V_c Peripheral Peripheral Compartment (Xp) (Less Perfused Tissues) V_p Central->Peripheral Distributional Clearance (Cl_d) Elimination Elimination (Cl_t) Central->Elimination Dose Drug Administration (e.g., IV Infusion) Dose->Central

Caption: A two-compartment model describing this compound's distribution and elimination.[14]

References

Doripenem's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding affinity of doripenem, a broad-spectrum carbapenem antibiotic, to its primary bacterial targets, the penicillin-binding proteins (PBPs). Understanding this interaction at a molecular level is crucial for comprehending its mechanism of action, spectrum of activity, and potential for overcoming resistance.

Mechanism of Action: PBP Inhibition

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] This is achieved through the covalent acylation of a serine residue within the active site of penicillin-binding proteins. PBPs are essential enzymes that catalyze the transpeptidation reaction, which forms the cross-links between peptidoglycan chains, ensuring the structural integrity of the cell wall. By irreversibly binding to and inactivating these enzymes, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[2]

The specific PBPs targeted by this compound can vary between bacterial species, influencing the antibiotic's spectrum of activity and the morphological changes observed in susceptible bacteria.[1][3] Inhibition of PBP2 typically results in the formation of spherical cells, whereas the inhibition of PBP3 leads to cell filamentation.[3]

PBP_Inhibition_Pathway cluster_0 cluster_1 cluster_2 This compound This compound (β-Lactam Antibiotic) PBP PBP Active Site (Transpeptidase Domain) This compound->PBP Binds to Inhibition Stable Acyl-Enzyme Complex (Inactivated PBP) PBP->Inhibition Forms Disruption Synthesis Disrupted Inhibition->Disruption Leads to PG_Synthesis Peptidoglycan Cross-linking PG_Synthesis->Disruption Lysis Cell Lysis & Bacterial Death Disruption->Lysis Causes Cell_Wall Cell Wall Integrity Cell_Wall->Lysis

Figure 1: Mechanism of PBP inhibition by this compound leading to bacterial cell death.

Quantitative Binding Affinity Data

This compound exhibits a high affinity for multiple essential PBPs in key Gram-negative pathogens, which contributes to its broad-spectrum activity.[3] The 50% inhibitory concentration (IC50), the concentration of a drug required to inhibit 50% of the enzyme's activity, is a standard measure of binding affinity.

The tables below summarize the IC50 values of this compound and comparator β-lactams against PBPs from Escherichia coli and Pseudomonas aeruginosa.

Table 1: IC50 Values (μg/mL) for PBPs from Escherichia coli MC4100[3]
PBPThis compound (DOR)Imipenem (IPM)Meropenem (MEM)Ceftazidime (CAZ)Aztreonam (ATM)
1a 1.20.51.71.1>8
1b 1.20.41.30.8>8
2 0.008 0.008 0.008 >128>128
3 2.07.80.6≤0.07≤0.07
4 ≤0.02≤0.02≤0.02>128>128
5 1.0≤0.41.0>128>128
6 2.0≤0.44.0>128>128

Data sourced from Davies et al., 2008.[3]

Table 2: IC50 Values (μg/mL) for PBPs from Pseudomonas aeruginosa Strains[3]
PBPStrainThis compound (DOR)Imipenem (IPM)Meropenem (MEM)Ceftazidime (CAZ)Aztreonam (ATM)
1a PAO10.80.21.50.2>128
278531.00.21.50.3>128
1b PAO12.50.32.51.2>128
278532.50.32.51.2>128
2 PAO1≤0.3 1.0 ≤0.3 >128>128
27853≤0.3 1.0 ≤0.3 >128>128
3 PAO1≤0.3 1.5 ≤0.3 0.1≤0.03
27853≤0.3 1.5 ≤0.3 0.1≤0.03
4 PAO1≤0.3 ≤0.3 ≤0.3 1.01.5
27853≤0.3 ≤0.3 ≤0.3 1.01.5

Data sourced from Davies et al., 2008.[3]

Key Observations:

  • In E. coli, this compound demonstrates exceptionally high affinity for PBP2, a primary killing target.[3]

  • In P. aeruginosa, this compound shows potent binding to multiple essential PBPs, particularly PBP2, PBP3, and PBP4.[3] This profile, especially the enhanced binding to PBP2 and PBP3 compared to imipenem, may contribute to its improved activity against this pathogen.[3]

  • This compound also has a marked affinity for PBP1 in Staphylococcus aureus.[2]

Experimental Protocols: Competitive PBP Binding Assay

The determination of IC50 values for PBP binding is commonly performed using a competitive assay with a fluorescently labeled β-lactam, such as Bocillin FL. This method allows for the quantification of an unlabeled antibiotic's ability to compete for binding to PBPs.

Detailed Methodology
  • Preparation of Bacterial Membranes:

    • Grow bacterial cultures (e.g., E. coli MC4100, P. aeruginosa PAO1) to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cell pellet and lyse the cells using mechanical means (e.g., sonication or French press) to release cytoplasmic and membrane components.

    • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membrane protein.

    • Add serial dilutions of the unlabeled test antibiotic (this compound) to the tubes. Include a control tube with no antibiotic.

    • Incubate the mixtures for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 35°C) to allow the test antibiotic to bind to the PBPs.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of a fluorescent penicillin derivative, such as Bocillin FL, to each tube.[4][5]

    • Incubate for a second defined period (e.g., 30 minutes at 35°C). During this time, the Bocillin FL will bind to any PBPs whose active sites are not already occupied by the test antibiotic.

  • SDS-PAGE and Visualization:

    • Stop the reaction by adding an equal volume of SDS-PAGE sample buffer and heating the samples (e.g., 3 minutes at 100°C).

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager (e.g., a LumiImager or FluorImager) set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 520 nm for fluorescein).[4]

  • Data Analysis and IC50 Determination:

    • Quantify the fluorescence intensity of each PBP band in each lane using densitometry software (e.g., Bio-Rad Quantity One).[4]

    • Calculate the percentage of inhibition for each concentration of the test antibiotic relative to the control lane (no antibiotic).

    • Plot the percentage of inhibition against the logarithm of the antibiotic concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the antibiotic that results in a 50% reduction in Bocillin FL binding.

Experimental_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Analysis Culture Bacterial Culture (Log Phase) Harvest Cell Harvest & Lysis Culture->Harvest Isolate Membrane Isolation (Ultracentrifugation) Harvest->Isolate Compete Incubate Membranes with serial dilutions of this compound Isolate->Compete Label Add Fluorescent Probe (e.g., Bocillin FL) Compete->Label SDS Separate Proteins (SDS-PAGE) Label->SDS Visualize Visualize Fluorescent Bands (Fluorescence Imager) SDS->Visualize Quantify Quantify Band Intensity (Densitometry) Visualize->Quantify Calculate Calculate IC50 Value Quantify->Calculate

Figure 2: Experimental workflow for determining PBP binding affinity via competition assay.

References

The Molecular Shield: Unraveling Doripenem's Stability Against Beta-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Doripenem, a broad-spectrum carbapenem antibiotic, stands as a critical tool in the fight against serious bacterial infections. Its efficacy, particularly against challenging Gram-negative pathogens, is intrinsically linked to its remarkable stability in the face of beta-lactamase enzymes, the primary mechanism of bacterial resistance to beta-lactam antibiotics. This in-depth technical guide explores the molecular underpinnings of this compound's resilience, offering a comprehensive overview for researchers, scientists, and drug development professionals.

The Core of Resistance: Structural Fortifications

The stability of this compound against beta-lactamase hydrolysis is not a matter of chance, but a result of specific structural modifications to the carbapenem core. Like other carbapenems, this compound's bactericidal action stems from its ability to inhibit penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1][2][3] However, its unique side chains provide a crucial defense against the enzymatic onslaught of beta-lactamases.

Two key structural features are paramount to this compound's stability:

  • The 1-beta-methyl group: This substitution provides steric hindrance, effectively shielding the beta-lactam ring from the active site of many beta-lactamase enzymes.[1] This feature also confers stability against the human renal enzyme dehydropeptidase-I, which can inactivate other carbapenems like imipenem.[2][4]

  • The trans-alpha-1-hydroxyethyl group at position 6: This group is a common feature among carbapenems that provides broad resistance against many beta-lactamases.[1]

Furthermore, the specific side chain at the C-2 position contributes to its potent activity and stability. The carboxylate attached to the beta-lactam ring of this compound is stabilized by a salt bridge to K212 and a hydrogen bond with T213 in the active site of the OXA-1 beta-lactamase.[5] This unique interaction leads to a significant shift in the pyrroline ring of this compound after acylation, suggesting the adoption of the Δ1 tautomer, which may contribute to its inhibitory activity.[5]

A Comparative Look at Stability: this compound vs. Other Carbapenems

Quantitative data consistently demonstrates this compound's enhanced stability compared to other carbapenems, particularly imipenem. Studies have shown that for many beta-lactamases, this compound's hydrolysis is significantly slower.

Hydrolytic Stability Against Various Beta-Lactamase Classes

This compound exhibits notable stability against a wide array of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC-type beta-lactamases.[6][7][8] While it can be hydrolyzed by metallo-beta-lactamases (MBLs) and some carbapenemases, its rate of hydrolysis is often considerably lower than that of imipenem.[2][6][7][8]

For instance, against the serine carbapenemases SME-3 and KPC-2, and the metallo-beta-lactamases IMP-1 and VIM-2, this compound hydrolysis was found to be 2- to 150-fold slower than imipenem hydrolysis.[6][7] However, the SPM-1 metallo-beta-lactamase has been shown to hydrolyze meropenem and this compound more rapidly than imipenem.[6][7]

Table 1: Comparative Hydrolysis Rates (kcat) of Carbapenems by Various Beta-Lactamases

Beta-LactamaseThis compound (s⁻¹)Imipenem (s⁻¹)Meropenem (s⁻¹)Reference
CTX-M-15<0.0010.2<0.001[6]
TEM-26<0.0010.002<0.001[6]
AmpC (P. aeruginosa)Very lowVery lowVery low[6]
KPC-20.034.50.05[6]
IMP-10.071.40.12[6]
VIM-20.041.10.07[6]
SPM-12.40.62.5[6]

Note: "Very low" indicates that hydrolysis was too slow to determine a precise kcat value.

Potency Against Beta-Lactamase-Producing Bacteria

The enhanced stability of this compound translates to potent in vitro activity against a wide range of bacteria, including those producing ESBLs and AmpC beta-lactamases.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC₉₀) of Carbapenems Against Beta-Lactamase-Producing Enterobacteriaceae

Organism GroupThis compound (µg/mL)Imipenem (µg/mL)Meropenem (µg/mL)Reference
ESBL-producing Enterobacteriaceae0.120.5≤0.5[9]
Ceftazidime-nonsusceptible Enterobacteriaceae0.1220.12[10]

Table 3: Comparative Minimum Inhibitory Concentrations (MIC₉₀) of Carbapenems Against Pseudomonas aeruginosa

Organism GroupThis compound (µg/mL)Imipenem (µg/mL)Meropenem (µg/mL)Reference
All P. aeruginosa isolates282[9]
Imipenem-nonsusceptible P. aeruginosa8>4-[9][10]

Experimental Protocols for Assessing Beta-Lactamase Stability

Accurate determination of a carbapenem's stability against beta-lactamases relies on robust and standardized experimental protocols. The following sections detail the methodologies for two key assays.

Determination of Kinetic Parameters (kcat and Km)

The efficiency of beta-lactamase hydrolysis is quantified by the kinetic parameters kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second) and Km (the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax).

Methodology:

  • Enzyme Purification: Beta-lactamase enzymes are purified from bacterial strains known to produce them. Protein purity is assessed using methods like SDS-PAGE.

  • Spectrophotometric Assay: Initial rates of carbapenem hydrolysis are measured by monitoring the change in absorbance at a specific wavelength using a spectrophotometer. The reaction is typically carried out at a constant temperature (e.g., 25°C) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[6]

  • Substrate and Enzyme Concentrations: A range of substrate (carbapenem) concentrations are incubated with a fixed concentration of the purified enzyme.

  • Data Analysis: The initial reaction velocities (V) are plotted against the substrate concentrations ([S]). The kinetic parameters, Km and Vmax (maximum reaction velocity), are then calculated by fitting the data to the Michaelis-Menten equation. The kcat value is determined from the equation Vmax = kcat * [E], where [E] is the enzyme concentration. The Hanes-Woolf plot ([S]/V vs. [S]) can also be used for determining Km and Vmax.[6]

  • Extinction Coefficients: Accurate extinction coefficients (Δε) for each carbapenem at the monitored wavelength are crucial for calculating the rate of hydrolysis. For example, the Δɛ297 for this compound is 11,460 M⁻¹ cm⁻¹.[6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. It is a key measure of an antibiotic's potency.

Methodology (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: The carbapenem is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the carbapenem that shows no visible bacterial growth. This is typically determined by visual inspection or by using a plate reader. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this methodology.[11]

Visualizing the Molecular Interactions and Workflows

To better understand the complex interplay between this compound and beta-lactamases, as well as the experimental procedures used to study them, the following diagrams provide a visual representation.

cluster_action Mechanism of Beta-Lactam Action and Resistance This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits BetaLactamase Beta-Lactamase Enzyme This compound->BetaLactamase Targeted by CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Hydrolysis Hydrolysis of Beta-Lactam Ring BetaLactamase->Hydrolysis Catalyzes Inactivethis compound Inactive this compound Hydrolysis->Inactivethis compound

Caption: General mechanism of this compound action and beta-lactamase resistance.

cluster_workflow Experimental Workflow for Beta-Lactamase Stability start Start purify Purify Beta-Lactamase from Bacterial Culture start->purify prepare_reagents Prepare Carbapenem Solutions and Reaction Buffers purify->prepare_reagents spectro Perform Spectrophotometric Assay (Vary Substrate Concentration) prepare_reagents->spectro mic_assay Perform Broth Microdilution MIC Assay with Beta-Lactamase Producing Strain prepare_reagents->mic_assay data_analysis Analyze Data (e.g., Hanes Plot) to Determine Km and kcat spectro->data_analysis end End data_analysis->end read_mic Read and Record MIC Values mic_assay->read_mic read_mic->end

Caption: Workflow for determining this compound's stability against beta-lactamases.

cluster_structure Key Structural Features of this compound Conferring Stability This compound This compound Core Beta-Lactam Ring Methyl 1-beta-methyl group This compound:f0->Methyl Provides Steric Hindrance Hydroxyethyl trans-alpha-1-hydroxyethyl group This compound:f0->Hydroxyethyl Confers Broad Resistance SideChain C-2 Side Chain This compound:f0->SideChain Contributes to Potent Activity

Caption: Structural elements of this compound crucial for its beta-lactamase stability.

Conclusion

The molecular basis of this compound's stability against beta-lactamases is a testament to the power of targeted chemical modifications. Its unique structural features, particularly the 1-beta-methyl group and the specific C-2 side chain, provide a robust defense against enzymatic degradation. This inherent stability, supported by extensive quantitative and structural data, translates into potent antibacterial activity against a broad spectrum of pathogens, including those armed with formidable beta-lactamase resistance mechanisms. A thorough understanding of these molecular interactions and the experimental methodologies used to elucidate them is paramount for the continued development of novel and effective carbapenem antibiotics.

References

An In-Depth Technical Guide to the Initial Crystallization Studies of Doripenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial crystallization studies of doripenem, a broad-spectrum carbapenem antibiotic. The document details the known crystalline forms of this compound, presents quantitative data in structured tables, outlines detailed experimental protocols for crystallization and characterization, and includes visualizations of the experimental workflow.

Introduction to this compound and its Crystalline Forms

This compound is a synthetic β-lactam antibiotic known for its activity against a wide range of Gram-positive and Gram-negative bacteria.[1] The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical for its stability, solubility, and bioavailability. Crystallization studies are therefore essential to identify and characterize the different solid forms of the drug.

This compound is known to exist in several crystalline forms, primarily as hydrates and an anhydrous form. The most commonly encountered form in pharmaceutical preparations is the monohydrate.[2] Research has also identified a dihydrate and a crystalline anhydrous form.[2] Additionally, a patent describes a "V-form crystal" which is a dihydrate with specific thermal properties.[3] Understanding the relationships between these forms and the conditions under which they are formed is crucial for drug manufacturing and formulation.

Physicochemical and Crystallographic Data

The following tables summarize the available quantitative data for the different known crystalline forms of this compound.

Table 1: Solubility of this compound
SolventSolubilityReference
WaterModerately soluble[4], Approx. 3 mg/mL in PBS (pH 7.2)[5][4][5]
MethanolSlightly soluble[4]
EthanolVirtually insoluble[4]
Dimethyl sulfoxide (DMSO)Approx. 20 mg/mL[5], Approx. 60 mg/mL[6][5][6]
Dimethylformamide (DMF)Soluble[4], Approx. 5 mg/mL[5][4][5]
Table 2: Crystallographic Data for this compound Hydrates
ParameterThis compound MonohydrateThis compound Dihydrate
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁
a (Å)10.1310.35
b (Å)12.1812.25
c (Å)8.989.03
β (°)107.5108.1
Volume (ų)10561086
Molecules per unit cell (Z)22
Source: Almar M. et al., J Pharm Sci, 2014

Note: The crystal structure of the anhydrous form has been reported to be in the monoclinic P2₁ space group with two crystallographically independent molecules, but detailed lattice parameters are not fully determined.[2]

Table 3: X-ray Powder Diffraction (XRPD) Data for this compound "V-form Crystal" (Dihydrate)
Diffraction Angle (2θ) ± 0.1°
6.46
15.27
16.41
17.49
20.72
23.05
25.38
Source: WO2008006298A1
Table 4: Thermal Analysis Data for this compound Crystalline Forms
Crystalline FormTechniqueObserved EventsReference
This compound (unspecified)TGAThree mass loss steps at 128 °C, 178 °C, and 276 °C.[7]
"V-form Crystal" (Dihydrate)DSCEndothermic peaks at 98-115 °C and 160-170 °C. Melting point at 175 ± 2 °C.[3]
"IV-form Crystal"DSCEndothermic peak at 169.31 °C. Melting point at 174.38 °C.[3]

Experimental Protocols

This section provides detailed methodologies for the crystallization of this compound and its subsequent characterization.

Crystallization of this compound Monohydrate and Dihydrate

The following protocols are based on established methods for the crystallization of carbapenems and specific information available for this compound.

3.1.1 Cooling Crystallization

  • Dissolution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., water, or an aqueous-organic mixture) at an elevated temperature (e.g., 40-60 °C) to achieve saturation or near-saturation.

  • Cooling: Gradually cool the solution to a lower temperature (e.g., 0-5 °C) at a controlled rate. The cooling rate can influence crystal size and morphology.

  • Maturation: Hold the resulting slurry at the lower temperature for a period (e.g., 2-24 hours) to allow for complete crystallization and equilibration.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of a cold, anti-solvent (a solvent in which this compound is poorly soluble, such as ethanol or isopropanol) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 30-40 °C) to a constant weight.

3.1.2 Anti-Solvent Crystallization

  • Dissolution: Dissolve this compound in a good solvent (e.g., water, DMSO).

  • Addition of Anti-Solvent: Slowly add an anti-solvent (e.g., ethanol, isopropanol, acetonitrile) to the this compound solution with stirring. The addition rate should be controlled to manage the level of supersaturation.

  • Maturation: Stir the resulting suspension at a constant temperature for a period to allow for crystal growth and stabilization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the cooling crystallization protocol.

3.1.3 pH-Shift Crystallization of this compound Dihydrate to Monohydrate

This protocol is adapted from a patented process.

  • Suspension: Suspend crude this compound in water at a concentration of approximately 50-60 g/L at a temperature between 0 °C and 25 °C.

  • Dissolution: Adjust the pH of the suspension to approximately 10 by adding a base (e.g., 20% sodium hydroxide solution) to dissolve the this compound.

  • Filtration (Optional): Filter the solution through a micron filter to remove any undissolved particles.

  • Crystallization: Adjust the pH to approximately 5 by adding an acid (e.g., 10% hydrochloric acid) to induce crystallization of this compound dihydrate.

  • Maturation: Stir the resulting white solid suspension at around 20 °C for 2 hours, then cool to 3 °C and stir for an additional 2 hours.

  • Solvent Addition (Optional): Slowly add an organic solvent like isopropanol.

  • Isolation: Isolate the crystals by filtration.

  • Drying and Conversion: Dry the obtained dihydrate crystals at approximately 50 °C under vacuum to obtain the monohydrate form.

Characterization Methods

3.2.1 X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind a small amount of the this compound crystal sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Mount the powdered sample onto a sample holder (e.g., a zero-background silicon wafer or a standard cavity mount).

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: Typically 40-45 kV and 40 mA.

    • Scan Range (2θ): A broad range, for example, 2° to 40°, is recommended to capture all characteristic peaks.

    • Step Size: A small step size, such as 0.02°, is used for good resolution.

    • Scan Speed/Time per Step: Adjust to obtain a good signal-to-noise ratio.

  • Data Collection: Collect the diffraction pattern.

  • Data Analysis: Analyze the resulting diffractogram to identify the 2θ positions and relative intensities of the diffraction peaks. Compare the experimental pattern with reference patterns of known this compound polymorphs.

3.2.2 Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent the loss of volatiles during heating, especially for hydrated forms. A pinhole in the lid may be used if the goal is to study dehydration events.

  • Instrument Setup:

    • Reference: An empty, sealed aluminum pan.

    • Purge Gas: Inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is commonly used.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above any expected thermal events (e.g., 25 °C to 200 °C).

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, dehydration) and exothermic (crystallization, decomposition) events. Determine onset temperatures, peak temperatures, and enthalpy changes for each event.

3.2.3 Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound crystal sample into a TGA pan (e.g., ceramic or platinum).

  • Instrument Setup:

    • Purge Gas: Inert gas, typically nitrogen, at a defined flow rate.

    • Heating Rate: A controlled heating rate, such as 10 °C/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature where complete degradation is expected (e.g., 25 °C to 400 °C).

  • Data Collection: Continuously measure the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (weight percent versus temperature) to quantify mass loss events, such as the loss of water of hydration or solvent, and to determine the thermal stability and decomposition profile of the material.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the crystallization and characterization of this compound.

Doripenem_Crystallization_Workflow start Crude this compound dissolution Dissolution (Solvent, Temperature, pH) start->dissolution crystallization Crystallization (Cooling, Anti-solvent, pH shift) dissolution->crystallization isolation Isolation (Filtration) crystallization->isolation washing Washing (Anti-solvent) isolation->washing drying Drying (Vacuum, Temperature) washing->drying crystals Crystalline this compound drying->crystals characterization Characterization crystals->characterization xrd XRPD characterization->xrd dsc DSC characterization->dsc tga TGA characterization->tga data Data Analysis & Form Identification xrd->data dsc->data tga->data

Caption: General workflow for this compound crystallization and characterization.

Polymorph_Interconversion dihydrate This compound Dihydrate monohydrate This compound Monohydrate dihydrate->monohydrate Heating (e.g., ~50°C, vacuum) monohydrate->dihydrate High Humidity/Aqueous Slurry anhydrous Anhydrous this compound monohydrate->anhydrous Further Heating anhydrous->monohydrate Exposure to Humidity

Caption: Relationship between this compound's crystalline forms.

This guide provides a foundational understanding of the initial crystallization studies of this compound. For further in-depth research and development, it is recommended to consult the primary literature cited and to perform detailed experimental work to optimize and validate crystallization processes for specific manufacturing and formulation requirements.

References

solubility and stability of doripenem in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Doripenem in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, focusing on its solubility and stability in aqueous solutions. This compound is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] A thorough understanding of its solubility and stability is critical for the development of safe and effective parenteral dosage forms, as well as for guiding appropriate preparation, storage, and administration in a clinical setting.

Solubility Profile

This compound is described as a white to slightly-yellowish off-white crystalline powder.[1][2] Its solubility is a key parameter for its formulation as an intravenous infusion. While generally characterized as moderately soluble in water, specific reported values vary.

Data Presentation: Solubility of this compound

The following table summarizes the reported solubility of this compound in various solvents.

SolventSolubilitySource(s)
Water3.13 mg/mL[3][4]
Water26 mg/mL[5]
MethanolSlightly soluble[1]
EthanolVirtually insoluble[1]
N,N-dimethylformamideSoluble[1]
DMSO36 mg/mL (82.09 mM)[5]

Note: The discrepancy in reported aqueous solubility values may be attributable to differences in experimental conditions such as temperature, pH, and the specific solid-state form of the this compound used (e.g., monohydrate).[1]

Stability in Aqueous Solutions

The stability of this compound is influenced by several factors, including the composition of the infusion solution, temperature, concentration, and pH. The primary degradation pathway involves the hydrolysis of the β-lactam ring, which renders the molecule microbiologically inactive.[3][6]

Influence of Infusion Fluid, Concentration, and Temperature

This compound exhibits greater stability in aqueous solution compared to earlier carbapenems, which allows for administration via extended infusions over four hours or more.[7] Its stability is generally better in 0.9% sodium chloride (normal saline) than in 5% dextrose solutions. Stability decreases as temperature and concentration increase.[8][9]

Data Presentation: Stability of this compound in Intravenous Infusion Solutions

The following table outlines the stability of this compound, defined as the time to retain at least 90% of the initial concentration.

Infusion FluidConcentrationStorage ConditionStability TimeSource(s)
0.9% Sodium Chloride5 mg/mLRoom Temperature (~25°C)12 hours[10][11][12][13]
0.9% Sodium Chloride10 mg/mLRoom Temperature (25°C)24 hours[8]
0.9% Sodium Chloride5 mg/mLRefrigerated (2-8°C)72 hours[12][13]
0.9% Sodium Chloride5 mg/mLRefrigerated (4°C)At least 10 days[8]
0.9% Sodium Chloride10 mg/mLRefrigerated (4°C)At least 7 days[8]
5% Dextrose5 mg/mLRoom Temperature (~25°C)4 hours[10][12][13]
5% Dextrose10 mg/mLRoom Temperature (25°C)16 hours[8]
5% Dextrose5 mg/mLRefrigerated (2-8°C)24 hours[12][13]
5% Dextrose5 mg/mLRefrigerated (4°C)At least 10 days[8]
5% Dextrose10 mg/mLRefrigerated (4°C)At least 7 days[8]
Influence of pH and Degradation Kinetics

Like other β-lactam antibiotics, this compound's stability is highly pH-dependent. It undergoes degradation under acidic, basic, oxidative, and thermal stress conditions.[14][15] Kinetic studies show a pH-rate profile where degradation is catalyzed by both hydrogen and hydroxide ions, with the point of maximum stability typically occurring in the weakly acidic pH range of 4.5 to 5.5, which is the pH range of the infusion solution.[12][16]

Forced degradation studies have shown that thermal degradation follows first-order kinetics, while oxidative degradation follows second-order kinetics.[6] The primary degradation mechanism is the hydrolytic cleavage of the β-lactam ring.[6]

Doripenem_Degradation_Pathway This compound This compound (Active β-lactam structure) Cleavage Hydrolysis (e.g., H+, OH-, H₂O) This compound->Cleavage β-lactam ring cleavage Metabolite Inactive Ring-Opened Metabolite (Loss of antibacterial activity) Cleavage->Metabolite

Caption: Primary degradation pathway of this compound in aqueous solution.

Experimental Protocols

The evaluation of this compound stability is predominantly conducted using stability-indicating high-performance liquid chromatography (HPLC) methods.

Protocol: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for separating the intact this compound from its degradation products.[14]

  • Chromatographic System : A standard HPLC system equipped with a UV detector.

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][17]

  • Mobile Phase : An isocratic mobile phase is commonly used. A typical composition is a mixture of an aqueous buffer and an organic modifier. For example, a mixture of 0.012 M aqueous ammonium acetate (pH adjusted to 6.73) and acetonitrile in a ratio of 85:15 (v/v).[14][17]

  • Flow Rate : Typically set around 0.5 to 1.0 mL/min.[14][16]

  • Detection : UV detection at a wavelength of approximately 295 nm or 300 nm.[9][14][17]

  • Temperature : Analyses are usually performed at ambient temperature (e.g., 25°C).[9][15]

  • Quantification : The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.[14][15]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep Solution Preparation (e.g., in infusion fluid) Filter Filtration (0.45µm filter) Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (295-300 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: General experimental workflow for HPLC analysis of this compound.

Protocol: Forced Degradation Study

Forced degradation (stress testing) is performed to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug.

  • Acid Hydrolysis : A solution of this compound is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 50°C for 30 minutes). The solution is then cooled, neutralized, and diluted for HPLC analysis.[14]

  • Base Hydrolysis : A solution of this compound is treated with a base (e.g., 0.1 N NaOH) at room temperature for a short period (e.g., 10 minutes). The reaction is then neutralized and the solution is prepared for HPLC analysis.[14]

  • Oxidative Degradation : A this compound solution is exposed to an oxidizing agent, such as 3% or 30% hydrogen peroxide (H₂O₂), at room temperature. Samples are taken at specific time points for analysis.[14][17]

  • Thermal Degradation : A solution of this compound is heated (e.g., at 45°C) for an extended period (e.g., 48 hours) to assess the impact of heat on stability.[14] Solid drug powder may also be exposed to dry heat (e.g., 60°C for several days).[18]

  • Photodegradation : A this compound solution is exposed to UV light to evaluate its photosensitivity.[14]

Forced_Degradation_Workflow cluster_conditions Stress Conditions Start This compound in Aqueous Solution Acid Acidic (0.1 N HCl, Heat) Start->Acid Base Basic (0.1 N NaOH) Start->Base Oxidative Oxidative (3% H₂O₂) Start->Oxidative Thermal Thermal (45-60°C) Start->Thermal Photo Photolytic (UV Light) Start->Photo End Sample Neutralization, Dilution & HPLC Analysis Acid->End Base->End Oxidative->End Thermal->End Photo->End

Caption: Workflow for a typical forced degradation study of this compound.

Conclusion

This compound is moderately soluble in water, with its stability in aqueous solutions being a critical consideration for its clinical use. It demonstrates superior stability compared to older carbapenems, particularly in 0.9% sodium chloride injection, making it suitable for extended intravenous infusions.[7][11] Stability is dependent on the diluent, storage temperature, and pH, with degradation primarily occurring via hydrolysis of the β-lactam ring. The provided data and protocols serve as a valuable resource for formulation scientists and clinicians, ensuring the safe and effective handling and administration of this compound.

References

Doripenem's Impact on Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doripenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] This technical guide provides an in-depth analysis of the molecular mechanism of this compound, with a specific focus on its interaction with penicillin-binding proteins (PBPs), the key enzymes in peptidoglycan biosynthesis.[2] This document summarizes quantitative data on this compound's PBP affinity, details the experimental protocols for these measurements, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Bacterial Cell Wall as an Antibiotic Target

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. Its primary component is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final steps of peptidoglycan synthesis, specifically the transpeptidation and transglycosylation reactions, are catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[2] By inhibiting these essential enzymes, β-lactam antibiotics like this compound disrupt the integrity of the cell wall, leading to cell death.[3]

Mechanism of Action: this compound's High Affinity for Penicillin-Binding Proteins

Like other β-lactam antibiotics, this compound's bactericidal action is primarily due to the inhibition of PBPs, which are responsible for the cross-linking of peptidoglycan during cell wall synthesis.[4] this compound exhibits a high affinity for multiple essential PBPs in both Gram-positive and Gram-negative bacteria.[2][3] This broad-spectrum activity is a key characteristic of this compound.[5][6]

In Escherichia coli, this compound shows a particularly high affinity for PBP 2, which is involved in maintaining the cell's rod shape.[4][5] Inhibition of PBP 2 leads to the formation of spherical cells.[5] In Pseudomonas aeruginosa, this compound demonstrates high affinity for both PBP 2 and PBP 3.[5][6] Inhibition of PBP 3 is associated with the formation of filamentous cells.[5] This multi-target profile contributes to this compound's potent activity against this often-resistant pathogen.[5] In Staphylococcus aureus, this compound has a marked affinity for PBP 1.[3]

The binding of this compound to the active site of PBPs forms a stable covalent acyl-enzyme complex, effectively inactivating the enzyme and halting peptidoglycan synthesis.[7] This disruption of cell wall maintenance ultimately leads to cell lysis and bacterial death.[8]

Quantitative Analysis of this compound-PBP Interactions

The affinity of this compound for various PBPs is quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the PBP activity. The following tables summarize the IC50 values of this compound and comparator β-lactams against PBPs from E. coli and P. aeruginosa.

Table 1: IC50 Values (μg/mL) of this compound and Comparator β-Lactams against Escherichia coli MC4100 PBPs [5]

PBPThis compoundImipenemMeropenemCeftazidimeAztreonam
1a 1.20.51.71.1>8
1b 4.00.41.30.8>8
2 0.0080.0080.0088.0>8
3 >8>80.60.070.07
4 0.020.020.02>8>8
5 1.00.41.0>8>8
6 4.00.41.0>8>8

Table 2: IC50 Values (μg/mL) of this compound and Comparator β-Lactams against Pseudomonas aeruginosa PAO1 and ATCC 27853 PBPs [5]

PBPThis compoundImipenemMeropenemCeftazidimeAztreonam
1a 0.2-0.30.10.2-0.30.2-0.3>8
1b 0.80.10.80.8>8
2 ≤0.3≤0.3≤0.3>8>8
3 ≤0.3≤0.3≤0.30.1≤0.03
4 ≤0.3≤0.3≤0.3>8>8

Experimental Protocols

Determination of PBP Binding Affinity (IC50)

The following protocol is a generalized methodology for determining the IC50 of β-lactams for bacterial PBPs, based on competitive binding assays.

Objective: To determine the concentration of a β-lactam antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the PBPs.

Materials:

  • Bacterial strains (e.g., E. coli MC4100, P. aeruginosa PAO1)

  • Growth medium (e.g., Nutrient Broth, Mueller-Hinton Broth)

  • This compound and other β-lactam antibiotics

  • Bocillin FL (fluorescent penicillin V)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Ultracentrifuge

  • SDS-PAGE apparatus

  • Fluorescence imager (e.g., LumiImager)

  • Quantification software (e.g., Quantity One)

Procedure:

  • Bacterial Culture and Membrane Preparation:

    • Grow bacterial cultures to the early logarithmic phase.

    • Harvest cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend cells in lysis buffer and disrupt them (e.g., by sonication).

    • Isolate the cell membranes containing the PBPs by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Competitive PBP Binding Assay:

    • Prepare serial dilutions of the test β-lactam antibiotic (e.g., this compound).

    • In separate tubes, incubate a fixed amount of the membrane preparation with the different concentrations of the test antibiotic for a specified time to allow for binding to the PBPs.

    • Add a constant, saturating concentration of Bocillin FL to each tube and incubate to label the PBPs that are not bound by the test antibiotic.

    • Stop the reaction by adding an excess of unlabeled penicillin G.

  • Detection and Quantification:

    • Separate the PBP-Bocillin FL complexes by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • Quantify the fluorescence intensity of each PBP band using appropriate software.

    • Calculate the percentage of inhibition for each concentration of the test antibiotic relative to a control sample with no antibiotic.

    • Determine the IC50 value by plotting the percentage of inhibition against the antibiotic concentration and fitting the data to a dose-response curve.

Cell Morphology Assay

Objective: To observe the morphological changes in bacterial cells upon exposure to this compound.

Procedure:

  • Grow bacterial cultures to the early logarithmic phase.

  • Add this compound at a concentration equivalent to the minimum inhibitory concentration (MIC).

  • Incubate the cultures and take samples at regular intervals (e.g., every 30 minutes).

  • Examine the cell morphology of each sample using phase-contrast microscopy at high magnification (e.g., 1000x).

  • Record the observed changes, such as the formation of spherical cells or filaments.[5]

Visualizing the Mechanism and Workflow

Bacterial Cell Wall Synthesis and Inhibition by this compound

Bacterial_Cell_Wall_Synthesis_Inhibition Bacterial Cell Wall Synthesis and this compound's Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II MurG Flippase Flippase Lipid II->Flippase UDP-NAG UDP-NAG UDP-NAG->Lipid I MurA, MurB, MurC, MurD, MurE, MurF UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM-pentapeptide->Lipid I MraY Nascent Peptidoglycan Nascent Peptidoglycan Flippase->Nascent Peptidoglycan Translocation PBP Penicillin-Binding Proteins (PBPs) Nascent Peptidoglycan->PBP Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked Peptidoglycan Transpeptidation This compound This compound This compound->PBP Inhibition

Caption: this compound inhibits PBPs, blocking the final transpeptidation step of peptidoglycan synthesis.

Experimental Workflow for PBP Affinity Determination

PBP_Affinity_Workflow Workflow for PBP Affinity (IC50) Determination cluster_data Data Analysis cluster_exp Experimental Steps A Bacterial Culture (e.g., E. coli, P. aeruginosa) B Cell Lysis & Membrane Isolation A->B C Incubation with varying This compound concentrations B->C D Addition of fluorescent Bocillin FL C->D E SDS-PAGE Separation D->E F Fluorescence Imaging E->F G Quantification of PBP bands F->G H IC50 Calculation G->H

References

Methodological & Application

Application Notes and Protocols for the Preparation and Use of Doripenem Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doripenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Its stability against most beta-lactamases makes it a valuable tool for in vitro and in vivo research.[1][4] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][5][6] Proper preparation of this compound solutions is critical to ensure accurate and reproducible results in laboratory experiments such as antimicrobial susceptibility testing, mechanism of action studies, and preclinical evaluations.

Physicochemical Properties

This compound is typically supplied as a sterile, white to slightly-yellowish crystalline powder.[4][7] Its chemical structure includes a 1-β-methyl group, which confers resistance to hydrolysis by human renal dehydropeptidase-I, and a trans-alpha-1-hydroxyethyl group that provides stability against many β-lactamases.[1][6]

PropertyDescriptionCitations
Appearance White to slightly-yellowish, off-white crystalline powder[4][7]
Molecular Formula C15H24N4O6S2·H2O (Monohydrate)[8][9]
Molecular Weight 438.52 g/mol (Monohydrate)[8][9]
Solution Appearance Ranges from clear, colorless to clear, slightly yellow. Color variations within this range do not affect potency.[7][10]
Solution pH 4.5 to 5.5 in infusion solutions[7]

Solubility Data

This compound exhibits moderate solubility in water and is soluble in select organic solvents.[4] For laboratory use, stock solutions are typically prepared in water, 0.9% sodium chloride, Dimethyl Sulfoxide (DMSO), or N,N-dimethylformamide.[4][7][11][12]

SolventSolubility / Recommended ConcentrationCitations
Water Moderately soluble; 5 mg/mL (can be warmed); 26 mg/mL[4][8]
0.9% Sodium Chloride (Saline) Used as a primary diluent for infusions[7][13]
5% Dextrose in Water (D5W) Used as a primary diluent for infusions[7][13]
Dimethyl Sulfoxide (DMSO) Soluble up to 75 mM; ~20 mg/mL to 88 mg/mL[8][9][12]
N,N-dimethylformamide (DMF) Soluble; ~5 mg/mL[4][12]
Methanol Slightly soluble[4]
Ethanol Virtually insoluble[4][8]
PBS (pH 7.2) Approximately 3 mg/mL[12]

Experimental Protocols

Protocol for Preparation of Aqueous Stock Solution (e.g., 50 mg/mL)

This protocol is based on the reconstitution of this compound for injection vials.

Materials:

  • This compound powder (e.g., 500 mg vial)

  • Sterile water for injection or 0.9% sodium chloride (normal saline)

  • Sterile syringes and needles (e.g., 21 gauge)

  • Vortex mixer or shaker

  • Sterile microcentrifuge tubes or vials for aliquots

Procedure:

  • Aseptically add 10 mL of sterile water for injection or 0.9% sodium chloride to a vial containing 500 mg of this compound powder.[7][10][13]

  • Gently shake or vortex the vial to form a suspension.[7][13] The resulting concentration will be approximately 50 mg/mL.

  • Caution: This constituted suspension is not for direct injection or immediate use in most assays and must be further diluted.[7][13]

  • The initial suspension may be held for up to 1 hour at room temperature before further dilution.[7][10][14]

  • For long-term storage, it is recommended to prepare fresh solutions before use, as stability data for frozen concentrated stocks is limited.

Protocol for Preparation of DMSO Stock Solution (e.g., 10 mM)

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder in a sterile tube.

  • To prepare a 10 mM stock solution, add 0.228 mL of DMSO for each milligram of this compound monohydrate (MW 438.52).[9]

  • Vortex the tube thoroughly until the powder is completely dissolved. Briefly centrifuge the vial to ensure maximum sample recovery.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store DMSO stock solutions at -20°C or -80°C.

Protocol for Preparation of Working Solutions for MIC Testing

Working solutions are prepared by diluting the stock solution in a suitable bacteriological broth (e.g., Mueller-Hinton Broth).

Procedure:

  • Thaw an aliquot of the this compound stock solution (aqueous or DMSO).

  • Perform serial dilutions in the appropriate sterile broth to achieve the desired final concentrations for the assay. For example, to test a concentration range of 0.015 to 16 µg/mL, prepare intermediate solutions that, when added to the assay plate, will result in these final concentrations.

  • Ensure the final concentration of DMSO in the assay does not exceed a level that would affect bacterial growth (typically <1%).

Stability and Storage of this compound Solutions

The stability of this compound is dependent on the solvent, concentration, and storage temperature. This compound solutions should not be frozen.[7][13]

Solution TypeSolventConcentrationStorage ConditionStability TimeCitations
Constituted Suspension Sterile Water or 0.9% Saline50 mg/mLRoom Temperature (<30°C)Up to 1 hour[7][10][14]
Diluted Infusion Solution 0.9% Sodium Chloride (Saline)~4.5-5 mg/mLRoom Temperature (~25°C)12 hours[10][15][16]
Diluted Infusion Solution 0.9% Sodium Chloride (Saline)~4.5-5 mg/mLRefrigerated (2-8°C)72 hours[10][15][16]
Diluted Infusion Solution 5% Dextrose (D5W)~4.5-5 mg/mLRoom Temperature (~25°C)4 hours[10][15][16]
Diluted Infusion Solution 5% Dextrose (D5W)~4.5-5 mg/mLRefrigerated (2-8°C)24-48 hours[10][15][16]
Stock Solution in DMSO DMSOVaries-20°CUp to 6 months[9]
Stock Solution in DMSO DMSOVaries-80°CUp to 1 year[8]

Application Example: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate, following general CLSI guidelines.[3]

Workflow:

  • Prepare Inoculum: Culture bacteria on an appropriate agar medium. Suspend isolated colonies in saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Prepare this compound Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of a this compound working solution in MHB to obtain a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Inoculate Plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_0 Step 1: Reconstitution cluster_1 Step 2: Dilution for Working Solution cluster_2 Alternative: DMSO Stock powder This compound Powder (e.g., 500 mg) reconstitute Gently Shake/ Vortex powder->reconstitute solvent1 Sterile Water or 0.9% NaCl (10 mL) solvent1->reconstitute stock Constituted Suspension (50 mg/mL) reconstitute->stock Stable for 1 hr at room temp dilute Add Suspension & Shake Until Clear stock->dilute Transfer diluent 0.9% NaCl or 5% Dextrose (e.g., 100 mL) diluent->dilute working Final Working Solution (~4.5 mg/mL) dilute->working powder2 This compound Powder dissolve Dissolve & Vortex powder2->dissolve dmso Anhydrous DMSO dmso->dissolve dmso_stock DMSO Stock Solution (e.g., 10 mM) dissolve->dmso_stock working_from_dmso Final Working Solution (for in vitro assays) dmso_stock->working_from_dmso Dilute in Assay Medium

Caption: Workflow for preparing aqueous and DMSO stock solutions of this compound.

Mechanism of Action of this compound

G cluster_bacteria Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP2, PBP3) crosslink Cell Wall Cross-Linking pbp->crosslink inactivated_pbp Inactivated PBP (Acyl-Enzyme Complex) pbp->inactivated_pbp peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp cell_wall Stable Cell Wall crosslink->cell_wall lysis Cell Lysis & Bacterial Death crosslink->lysis Failure This compound This compound This compound->pbp inactivated_pbp->crosslink inhibition Inhibition

Caption: this compound inhibits bacterial cell wall synthesis by inactivating PBPs.

References

Application Notes and Protocols for the Use of Doripenem in Experimental Models of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of doripenem, a broad-spectrum carbapenem antibiotic, in preclinical experimental models of sepsis. The protocols detailed below are designed to offer a standardized framework for investigating the efficacy and immunomodulatory effects of this compound in established murine models of sepsis, including Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) induced endotoxemia.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Experimental animal models are crucial for understanding the pathophysiology of sepsis and for the development of new therapeutic interventions. This compound's potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria makes it a relevant candidate for the treatment of sepsis.[1][2] These protocols and notes are intended to facilitate the study of this compound's impact on key sepsis outcomes, including survival, bacterial clearance, and the host inflammatory response.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to and inactivates essential penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis and subsequent bacterial cell death. This compound has a high affinity for multiple PBP types across a broad spectrum of pathogens.

Signaling Pathway of Bacterial Recognition and Inflammatory Response in Sepsis

References

Application Notes and Protocols for Doripenem Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of doripenem, a broad-spectrum carbapenem antibiotic, in various murine infection models. The included protocols and data summaries are intended to guide researchers in designing and executing preclinical efficacy studies.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in different murine infection models as reported in the scientific literature.

Table 1: Efficacy of this compound in Murine Systemic Infection Models

Bacterial StrainInfection ModelAdministration RouteDose (mg/kg/day)Efficacy MetricResultReference
E. coli (Wild-type)Lethal Systemic InfectionSubcutaneous3.5ED5050% survival[1]
E. coli (TEM-1)Lethal Systemic InfectionSubcutaneous2.4ED5050% survival[1]
E. coli (ACT-1)Lethal Systemic InfectionSubcutaneous1.0ED5050% survival[1]
P. aeruginosa (OC4351)Lethal Systemic InfectionSubcutaneous1.5ED5050% survival[2]
P. aeruginosa (OC4352)Lethal Systemic InfectionSubcutaneous1.1ED5050% survival[2]
P. aeruginosa (OC4354)Lethal Systemic InfectionSubcutaneous1.1ED5050% survival[2]

Table 2: Efficacy of this compound in Murine Respiratory Infection Models

Bacterial StrainInfection ModelAdministration RouteDose (mg/kg/day)Efficacy MetricResultReference
P. aeruginosaChronic Respiratory Tract InfectionNot SpecifiedNot SpecifiedBacterial Load2.01 ± 0.69 log₁₀ CFU/lung[3]
K. pneumoniae (TEM-26)Lethal Lower Respiratory InfectionSubcutaneous250 (day 0), 200 (days 1-2)Bacterial Load-3.60 Δ log CFU from untreated controls at 168h[4]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAdministration RouteDose (mg/kg)Reference
Half-life (t½)17.7 minutesNot SpecifiedNot Specified[5]
Mean AUC₀₋∞14.1 µg·h/mLIntravenous20[6][7]
Serum Protein Binding25.2%Not ApplicableNot Applicable[6][7]

Experimental Protocols

The following are detailed protocols for establishing murine infection models and administering this compound for efficacy testing.

Murine Systemic Infection Model (Peritonitis/Sepsis)

This protocol is adapted from methodologies used to assess the efficacy of this compound against systemic infections caused by E. coli and P. aeruginosa.[1][2]

Materials:

  • This compound for injection

  • Sterile 0.9% saline

  • Bacterial culture (e.g., E. coli, P. aeruginosa) grown to mid-log phase

  • Gastric mucin (optional, to enhance virulence)

  • 6-week old female Swiss-Webster or C3H-HeJ mice

  • Syringes and needles for injection

  • Animal housing and monitoring equipment

Protocol:

  • Animal Acclimatization: Acclimate mice for at least 3 days prior to the experiment with free access to food and water.

  • Inoculum Preparation:

    • Culture the desired bacterial strain in appropriate broth overnight at 37°C.

    • Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (CFU/mL). The final concentration should be determined in pilot studies to establish a lethal dose.

    • The bacterial suspension may be mixed with an equal volume of 5% (w/v) gastric mucin to enhance infectivity.

  • Infection Induction:

    • Inject each mouse intraperitoneally (IP) with 0.5 mL of the prepared bacterial inoculum.

  • This compound Preparation and Administration:

    • Reconstitute this compound for injection with sterile saline to the desired stock concentration.

    • Further dilute the stock solution with sterile saline to the final dosing concentration.

    • Administer the prepared this compound solution subcutaneously (SC) at 1 and 3 hours post-infection. The volume of injection should be based on the animal's body weight.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of distress and mortality for at least 3 days (up to 72 hours).

    • The primary endpoint is typically survival, from which the 50% effective dose (ED₅₀) can be calculated.

Murine Chronic Respiratory Tract Infection Model

This protocol is based on a model used to evaluate this compound's efficacy against P. aeruginosa lung infections.[3]

Materials:

  • This compound for injection

  • Sterile 0.9% saline

  • P. aeruginosa embedded in agar beads

  • Anesthesia (e.g., isoflurane)

  • Intratracheal administration device

  • Mice (specific pathogen-free)

  • Euthanasia supplies

  • Equipment for lung homogenization and bacterial enumeration

Protocol:

  • Animal Acclimatization: House mice in specific pathogen-free conditions and allow for acclimatization.

  • Inoculum Preparation:

    • Prepare agar beads containing a known concentration of P. aeruginosa. This method helps to establish a chronic, localized infection in the lungs.

  • Infection Induction:

    • Anesthetize the mice.

    • Intratracheally instill the agar bead suspension into the lungs of the mice.

  • This compound Administration:

    • Begin this compound treatment at a predetermined time point after infection establishment.

    • The route and frequency of administration should be based on the pharmacokinetic profile of this compound in mice to mimic human exposure if desired.

  • Endpoint Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lung tissue in sterile saline.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/lung).

    • Lung tissue can also be collected for histopathological examination to assess inflammation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in murine infection models.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization infection Induce Infection in Mice animal_acclimatization->infection inoculum_prep Inoculum Preparation inoculum_prep->infection drug_prep This compound Preparation treatment Administer this compound drug_prep->treatment infection->treatment monitoring Monitor Survival / Symptoms treatment->monitoring endpoint Endpoint Analysis (Bacterial Load, Histopathology) monitoring->endpoint data_analysis Data Analysis (e.g., ED50 Calculation) endpoint->data_analysis

Caption: General workflow for in vivo efficacy testing of this compound.

mechanism_of_action cluster_bacterium Bacterial Cell This compound This compound pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP2, PBP3) This compound->pbp binds to and inactivates cell_wall Cell Wall Synthesis pbp->cell_wall inhibition of lysis Cell Lysis & Death cell_wall->lysis leads to

Caption: Mechanism of action of this compound on bacterial cells.[8][9]

logical_relationship infection Bacterial Infection (e.g., P. aeruginosa) bacterial_load Increased Bacterial Load infection->bacterial_load inflammation Host Inflammatory Response bacterial_load->inflammation reduced_load Reduced Bacterial Load reduced_inflammation Reduced Inflammation This compound This compound Administration This compound->reduced_load reduced_load->reduced_inflammation

Caption: Logical relationship of this compound treatment in an infection.

References

Application Notes and Protocols for Doripenem Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings from studies investigating doripenem in combination therapy against multidrug-resistant bacterial pathogens. The included protocols and data are intended to guide researchers in designing and interpreting their own experiments.

Introduction

This compound is a broad-spectrum carbapenem antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by inactivating penicillin-binding proteins (PBPs).[1][3] However, the emergence of carbapenem-resistant organisms, particularly Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenemase-producing Klebsiella pneumoniae (KPC), has necessitated the exploration of combination therapies to enhance efficacy and overcome resistance.[4][5] This document summarizes key findings from various studies and provides detailed protocols for assessing the synergistic potential of this compound with other antimicrobial agents.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound in combination with various antibiotics against different multidrug-resistant bacteria.

Table 1: In Vitro Synergy of this compound Combinations against Acinetobacter baumannii

Combination AgentTest MethodNo. of StrainsKey FindingsReference
TigecyclineCheckerboard22 MDRSynergy in 8 DOR-nonsusceptible strains[6]
ColistinCheckerboard22 MDRSynergy in 8 DOR-nonsusceptible strains[6]
AmikacinCheckerboard22 MDRSynergy in 4 DOR-nonsusceptible strains[6]
TigecyclineTime-kill8 DOR-resistantSynergy confirmed in 4 isolates[6]
ColistinTime-kill8 DOR-resistantSynergy confirmed in 5 isolates[6]
AmikacinTime-kill8 DOR-resistantSynergy confirmed in 1 isolate[6]
Sulbactam, Amikacin, Colistin, TigecyclineIn vivo (sepsis model)1 CRABCombination therapies were more effective than monotherapy. This compound + tigecycline/amikacin showed a more rapid bactericidal effect.[7]
Colistin and SulbactamTime-killRecurrent isolatesThe addition of sulbactam to colistin-doripenem restored bactericidal activity against recurrent isolates.[8]

*MDR: Multidrug-resistant, DOR: this compound, CRAB: Carbapenem-resistant Acinetobacter baumannii.

Table 2: In Vitro Synergy of this compound Combinations against Klebsiella pneumoniae

Combination AgentTest MethodNo. of StrainsKey FindingsReference
ColistinTime-kill12 KPCBactericidal against 75% and synergistic against 50% of isolates. Synergy was observed in 60% of colistin-resistant isolates.[4]
Colistin and Polymyxin BTime-kill4 KPC-3Synergy was observed against all isolates and was sustained at 48 hours.[9]
ErtapenemTime-kill1 KPC-3The combination was strongly synergistic after 4 hours, achieving 99.9% killing.[10]

*KPC: Klebsiella pneumoniae carbapenemase-producing.

Table 3: In Vitro Synergy of this compound Combinations against Pseudomonas aeruginosa

Combination AgentTest MethodNo. of StrainsKey FindingsReference
ColistinHollow-fibre infection model2 heteroresistant, 1 resistantHigh-intensity combinations achieved complete eradication (>9.3 log10 killing) within 48 hours against heteroresistant strains. Marked initial synergy with up to 6.11 log10 CFU/mL reduction in the resistant strain.[11][12][13]
FosfomycinCase Report1 CRPASuccessful treatment of carbapenem-resistant P. aeruginosa pneumonia.[14]

*CRPA: Carbapenem-resistant Pseudomonas aeruginosa.

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This method is used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

1. Materials:

  • 96-well microtiter plates
  • Mueller-Hinton broth (MHB), cation-adjusted
  • Bacterial inoculum standardized to 0.5 McFarland
  • Stock solutions of this compound and the second antimicrobial agent

2. Procedure:

  • Prepare serial twofold dilutions of this compound along the x-axis of the microtiter plate and serial twofold dilutions of the second antibiotic along the y-axis.
  • The final concentrations should range from sub-inhibitory to supra-inhibitory concentrations based on the known Minimum Inhibitory Concentrations (MICs) of the individual agents against the test organism.
  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
  • Include wells with each antibiotic alone to determine the MIC of each drug individually. Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 37°C for 18-24 hours.
  • Following incubation, visually inspect the plates for turbidity to determine the MIC of the combination.

3. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits bacterial growth.
  • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
  • Interpretation of FICI:
  • Synergy: FICI ≤ 0.5
  • Additive/Indifference: 0.5 < FICI ≤ 4
  • Antagonism: FICI > 4

Protocol 2: Time-Kill Assay

This dynamic method assesses the rate of bacterial killing by antimicrobial agents over time.

1. Materials:

  • Culture tubes or flasks
  • MHB, cation-adjusted
  • Bacterial inoculum standardized to a starting concentration of ~10^6 CFU/mL
  • Stock solutions of this compound and the second antimicrobial agent

2. Procedure:

  • Prepare tubes with MHB containing the antibiotics at desired concentrations (e.g., 1x MIC, 0.5x MIC). Include a growth control tube without any antibiotic.
  • Inoculate the tubes with the standardized bacterial suspension.
  • Incubate the tubes at 37°C with shaking.
  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]
  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
  • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar) and incubate at 37°C for 18-24 hours.
  • Count the colonies on the plates to determine the CFU/mL at each time point.

3. Data Analysis:

  • Plot the log10 CFU/mL versus time for each antibiotic combination and the controls.
  • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[4][9]
  • Bactericidal activity is defined as a ≥3-log10 reduction in the starting inoculum.[4][9]
  • Antagonism is defined as a ≥2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[4]

Visualizations

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound in combination with certain antibiotics, such as colistin, is thought to be due to a multi-step mechanism. Colistin, a polymyxin, disrupts the integrity of the outer membrane of Gram-negative bacteria. This disruption facilitates the entry of this compound into the periplasmic space, allowing it to reach its target, the penicillin-binding proteins (PBPs), more effectively and in higher concentrations.[4]

G cluster_0 Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Doripenem_Peri This compound Cytoplasmic_Membrane Cytoplasmic Membrane PBPs Penicillin-Binding Proteins (PBPs) Cell_Lysis Bacterial Cell Lysis PBPs->Cell_Lysis Leads to Colistin Colistin Colistin->Outer_Membrane Disrupts Integrity This compound This compound This compound->Outer_Membrane Enhanced Penetration Doripenem_Peri->PBPs Inhibits Cell Wall Synthesis

Caption: Proposed mechanism of synergy between colistin and this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro synergy of this compound in combination therapy.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dynamic Confirmation Isolate_Selection Select Bacterial Isolates MIC_Determination Determine MIC of Individual Drugs Isolate_Selection->MIC_Determination Checkerboard_Assay Perform Checkerboard Assay MIC_Determination->Checkerboard_Assay FICI_Calculation Calculate FICI Checkerboard_Assay->FICI_Calculation Time_Kill_Assay Perform Time-Kill Assay FICI_Calculation->Time_Kill_Assay Promising combinations Data_Analysis Analyze Killing Curves Time_Kill_Assay->Data_Analysis Synergy_Confirmation Confirm Synergy/ Bactericidal Activity Data_Analysis->Synergy_Confirmation

Caption: Workflow for in vitro synergy testing of this compound combinations.

Conclusion

The evidence from numerous in vitro and some in vivo studies suggests that this compound in combination with other antimicrobial agents, particularly colistin, tigecycline, and other carbapenems, can be an effective strategy against multidrug-resistant bacteria.[4][6][9][10] The synergistic interactions often result in enhanced bactericidal activity and can help overcome resistance to individual agents. The protocols provided herein offer a standardized approach for researchers to evaluate the potential of novel this compound-based combination therapies. Further research, including well-controlled clinical trials, is essential to validate these findings and establish optimal therapeutic regimens for patients with severe infections caused by these challenging pathogens.

References

liquid chromatography-mass spectrometry (LC-MS) analysis of doripenem

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the LC-MS Analysis of Doripenem

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined are based on established and validated analytical methods to ensure accuracy, precision, and reliability in research, clinical, and pharmaceutical quality control settings.

Introduction

This compound is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Accurate and sensitive quantification of this compound in biological fluids and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality assurance. This document details the protocols for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for pharmaceutical formulations and biological matrices such as plasma.

2.1.1. Pharmaceutical Formulations (Powder for Injection)

This protocol is adapted for the analysis of this compound from its dosage form.

  • Standard Stock Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.[1]

    • Store the stock solution at 4°C in the dark; it is stable for several weeks.[1]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10.0 to 100.0 µg/mL.[1]

  • Sample Preparation from Powder for Injection:

    • Take a quantity of this compound powder for injection equivalent to 20 mg of this compound and dissolve it in water in a 100 mL volumetric flask.[1]

    • Sonicate the solution for 20 minutes to ensure complete dissolution.[1]

    • Transfer a 1 mL aliquot to a 10 mL volumetric flask and dilute to the mark with water.[1]

    • Filter the final solution through a 0.45 µm membrane filter before injection into the LC-MS system.[2]

2.1.2. Biological Matrices (Human Plasma)

This protocol is designed for the extraction of this compound from human plasma samples.

  • Reagents and Materials:

    • Acetonitrile

    • Internal Standard (IS) solution (e.g., meropenem, 100 mg/L)

    • MES buffer (pH = 6)

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)[3]

  • Protein Precipitation Method:

    • To a 150 µL plasma sample, add 100 µL of the internal standard solution.[4]

    • Add 500 µL of acetonitrile to precipitate proteins.[4]

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet the precipitated proteins.[4]

    • Transfer the supernatant to a clean tube and evaporate to dryness.[4]

    • Reconstitute the residue in 200 µL of MES buffer (pH = 6) for injection.[4]

  • Solid-Phase Extraction (SPE) Method: [3][5]

    • Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]

    • Acidify the plasma sample to pH 1.5 with 1 M HCl.[6]

    • Load the acidified plasma sample onto the conditioned SPE cartridge.[6]

    • Wash the cartridge with 0.5 mL of water.[5]

    • Elute the analyte with a solution of 2.5 mM ammonium formate in 20% acetonitrile and 80% water.[5]

    • Centrifuge the eluate at 1,500 x g for 10 minutes at 4°C before injection.[5]

Liquid Chromatography Conditions

The following table summarizes typical LC conditions for this compound analysis.

ParameterCondition 1Condition 2Condition 3
LC System AGILENT 1260 RRLC system[1]Waters Alliance 2695 separation module[5]Shimadzu Prominence Liquid Chromatograph[2]
Column Phenomenex C18 (250 x 4.6 mm, 5µm)[1][7]Waters Xbridge C18 (150 x 2.1 mm, 5.0 μm)[5]ACQUITY UHPLC CSH C18[8]
Mobile Phase A: 0.012M Ammonium Acetate (pH 6.73)[1][7]B: AcetonitrileRatio: 85:15 (A:B)[1][7]A: 2.5 mM Ammonium Formate in 0.1% Formic Acid[5]B: AcetonitrileRatio: 80:20 (Water with additives:ACN)[5]A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate[8]B: Acetonitrile with 0.1% Formic Acid and 2 mM Ammonium FormateGradient Elution[8]
Flow Rate 0.5 mL/min[1][7]Not specified, typical for 2.1mm ID is ~0.2-0.4 mL/min0.4 mL/min[9]
Injection Volume 20 µL[1]50 µL[5]2 µL[10]
Column Temp. Ambient[1]Not specified25 ± 1°C[2]
Retention Time 7.13 min[1][7]Not specified< 7 min[4]
Mass Spectrometry Conditions

The following table outlines typical MS conditions for this compound analysis.

ParameterCondition 1Condition 2
MS System Waters Micromass Quattro Micro-API[5]API 5500-QTRAP[11]
Ionization Mode Positive Ion Electrospray (ESI+)[5]Positive Ion Electrospray (ESI+)[11]
Analysis Mode Multiple Reaction Monitoring (MRM)[5]Multiple Reaction Monitoring (MRM)[11]
MRM Transition m/z 421.2 → 274.4[5]Not specified
Internal Standard Meropenem (m/z 384.3 → 350.1)[5]Not specified

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods.

Table 1: Linearity and Range

MatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Pharmaceutical Dosage Form10 - 1000.99944[1][7]
Human Plasma0.04 - 50.0> 0.99[12]
Rabbit Plasma0.05 - 5Not specified[5]
Human Plasma1.0 - 40Not specified
Human Plasma1 - 45> 0.9995

Table 2: Precision and Accuracy

MatrixConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Pharmaceutical Dosage FormNot specified< 1%< 1%99.42 - 101.62[1]
Rabbit Plasma0.05, 0.125, 1.25, 55.0, 6.7, 7.5, 3.0Not specified6.1, 3.8, -7.6, 1.0[5]
HBSS0.031, 1, 15Not specified9.3, 2.1, 1.713.3, 0.3, 1.7[5]
Human PlasmaNot specified< 15%< 15%< 15%[4]
Human PlasmaNot specified< 5.86%Not specified< 4.63%[6]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (µg/mL)LOQ (µg/mL)Reference
Pharmaceutical Dosage Form0.51.5[1]
Human Plasma0.0017Not specified[12]
Rabbit PlasmaNot specified0.05[5]
Human PlasmaNot specified0.50[4]
Human Plasma0.4Not specified[6]
Plasma and UrineNot specified0.100[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start: Receive Sample (Pharmaceutical or Biological) prep_pharma Pharmaceutical Prep: Dissolution & Dilution start->prep_pharma Dosage Form prep_bio Biological Prep: Protein Precipitation or SPE start->prep_bio Plasma/Urine filtration Filtration (0.45 µm) prep_pharma->filtration prep_bio->filtration lc_injection LC Injection filtration->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Integration) data_acquisition->quantification reporting Reporting (Concentration Calculation) quantification->reporting

Caption: General workflow for this compound analysis by LC-MS.

References

Application Notes and Protocols for Doripenem Stability Testing Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting forced degradation studies on the antibiotic doripenem. The described methodologies are crucial for identifying potential degradation products, understanding the drug's intrinsic stability, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Introduction

This compound is a broad-spectrum carbapenem antibiotic used for treating severe bacterial infections.[1] Like other β-lactam antibiotics, its chemical structure is susceptible to degradation under various environmental conditions. Stress testing, or forced degradation, is a critical component of the drug development process that exposes the drug substance to conditions more severe than accelerated stability testing.[2] This process helps in elucidating the degradation pathways and developing and validating stability-indicating analytical methods.[2][3][4]

This protocol outlines the procedures for subjecting this compound to hydrolytic, oxidative, and photolytic stress conditions and the subsequent analysis of the stressed samples using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental Workflow

The overall process for this compound stability testing under stress conditions is depicted in the following workflow diagram.

Doripenem_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Weigh this compound Reference Standard dissolve Dissolve in appropriate solvent (e.g., water, methanol) start->dissolve hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) dissolve->hydrolysis oxidation Oxidative Stress (e.g., H2O2) dissolve->oxidation photolysis Photolytic Stress (UV/Visible Light) dissolve->photolysis thermal Thermal Stress (Dry Heat) dissolve->thermal neutralize Neutralize/Dilute Stressed Samples hydrolysis->neutralize oxidation->neutralize photolysis->neutralize thermal->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Acquisition and Analysis hplc->data report Summarize Degradation Data data->report pathway Identify Degradation Products (if necessary, using LC-MS) report->pathway

Caption: Experimental workflow for this compound forced degradation studies.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer

  • Purified water, HPLC grade

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Hot air oven

  • Photostability chamber

Preparation of this compound Stock Solution

Accurately weigh and dissolve the this compound reference standard in purified water or methanol to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).[1][5]

Forced Degradation Procedures

The following procedures are based on established methods for this compound stress testing.[1][3][5] The extent of degradation should ideally be in the range of 5-20% for optimal results.[2]

3.4.1. Acid Hydrolysis

  • Take a known volume of the this compound stock solution.

  • Add an equal volume of 0.1 N HCl.[5]

  • Heat the solution at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[5]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

3.4.2. Base Hydrolysis

  • Take a known volume of the this compound stock solution.

  • Add an equal volume of 0.1 N NaOH.[5]

  • Keep the solution at room temperature for a short duration (e.g., 3 minutes), as degradation is often rapid.[3][5]

  • Neutralize the solution with an appropriate volume of 0.1 N HCl.

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

3.4.3. Oxidative Degradation

  • Take a known volume of the this compound stock solution.

  • Add an equal volume of 3% hydrogen peroxide solution.[1]

  • Keep the solution at room temperature for a specified period (e.g., 30 minutes).[3]

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

3.4.4. Thermal Degradation

  • Expose the solid this compound powder to dry heat in a hot air oven at a specified temperature (e.g., 40°C) for a defined period (e.g., 48 hours).[1]

  • Alternatively, heat a solution of this compound (e.g., 1 mg/mL in water) at a specific temperature (e.g., 45°C) for a set duration (e.g., 48 hours).[3]

  • After the exposure period, dissolve and dilute the sample in the mobile phase to a suitable concentration for HPLC analysis.

3.4.5. Photolytic Degradation

  • Expose a solution of this compound or the solid drug to UV light for a specified duration (e.g., 48 hours).[5]

  • Prepare a control sample stored in the dark under the same conditions.

  • After exposure, dissolve (if solid) and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Analytical Method: RP-HPLC

A stability-indicating RP-HPLC method is essential to separate the intact this compound from its degradation products. The following are typical chromatographic conditions reported in the literature.

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 4.6 mm, 5 µm)[5]Nucleosil 100-5 C18 (150 mm, 4.6 mm i.d., 5 µm)[3]Chromosil C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile: 0.012M Ammonium Acetate (pH 6.73) (15:85)[5]10 mM Monobasic Phosphate Buffer (pH 4.8): Acetonitrile (96:04)[3]Water: Methanol: Ortho Phosphoric Acid (78:20:02)[1]
Flow Rate 0.5 mL/min[5]1.0 mL/min[3]1.0 mL/min[1]
Detection Wavelength 295 nm[5]298 nm[3]290 nm[1]
Injection Volume 20 µL[5]20 µL[6]20 µL[1]
Column Temperature Ambient[5]25 ± 1 °C[3]Ambient

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner. The following table summarizes the typical degradation of this compound under various stress conditions as reported in the literature.

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 N HCl30 min50°C87%[5]
Alkaline Hydrolysis 0.1 N NaOH3 minRoom Temp100%[5]
Oxidative Degradation 3% H₂O₂Not specifiedNot specified40%[5]
Thermal Degradation Dry Heat48 hours40°C19.33%[1]
Photolytic Degradation Sunlight48 hoursNot specifiedStable[5]

Note: The extent of degradation can vary depending on the specific experimental conditions.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the application of stress and the analytical outcome.

Stress_Degradation_Analysis cluster_input Input cluster_stressors Stress Conditions cluster_output Outcome cluster_analysis_outcome Analytical Outcome This compound This compound Drug Substance acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation heat Thermal Stress This compound->heat light Photolytic Stress This compound->light degradation_mixture Mixture of Intact this compound and Degradation Products acid->degradation_mixture base->degradation_mixture oxidation->degradation_mixture heat->degradation_mixture light->degradation_mixture hplc_analysis Stability-Indicating HPLC Analysis degradation_mixture->hplc_analysis separation Separation of this compound from Degradation Products hplc_analysis->separation quantification Quantification of Remaining this compound and Degradation Products separation->quantification

Caption: Logical flow from stress application to analytical separation.

Conclusion

The protocols outlined in these application notes provide a robust framework for conducting forced degradation studies on this compound. The results from these studies are instrumental in understanding the stability profile of the drug, identifying potential degradants, and developing validated, stability-indicating analytical methods. Adherence to these or similar validated protocols is essential for regulatory compliance and ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Doripenem Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating doripenem resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Resistance

This section addresses common questions regarding the mechanisms of this compound resistance.

Q1: My Pseudomonas aeruginosa isolate is resistant to this compound. How can I determine the primary mechanism of resistance?

A: this compound resistance in P. aeruginosa is typically multifactorial. The most common mechanisms are the loss of the OprD porin, upregulation of efflux pump systems like MexAB-OprM, and enzymatic degradation by carbapenemases (e.g., metallo-β-lactamases like VIM, IMP).[1][2][3] Often, high-level resistance requires a combination of these mechanisms, such as OprD loss coupled with the overexpression of the chromosomal AmpC β-lactamase.[4][5]

To dissect the mechanism, you can follow a systematic workflow:

  • Test for Carbapenemase Production: Use phenotypic assays like the Modified Hodge Test (MHT) or Carba NP test, followed by PCR to detect specific carbapenemase genes (e.g., blaVIM, blaIMP, blaKPC).

  • Assess Porin Loss: Quantify the expression of the oprD gene using RT-qPCR. A significant downregulation or a disruptive mutation found via gene sequencing points to porin loss.[3][5] This is a very common mechanism for resistance to imipenem and contributes to this compound resistance.[4]

  • Evaluate Efflux Pump Upregulation: Use RT-qPCR to measure the expression levels of efflux pump genes (e.g., mexB).[5] Alternatively, perform a microdilution assay with and without an efflux pump inhibitor (EPI) like CCCP or PAβN. A ≥4-fold reduction in the this compound MIC in the presence of an EPI suggests efflux is a contributing factor.[6]

G start This compound-Resistant P. aeruginosa Isolate carb_test Test for Carbapenemase (e.g., Carba NP, PCR) start->carb_test oprD_test Assess OprD Porin (RT-qPCR, Sequencing) start->oprD_test efflux_test Evaluate Efflux Pumps (MIC with EPI, RT-qPCR) start->efflux_test result_carb_pos Carbapenemase Producer carb_test->result_carb_pos Positive result_oprD_loss OprD Loss/ Downregulation oprD_test->result_oprD_loss Loss/ Downregulated result_efflux_up Efflux Pump Upregulation efflux_test->result_efflux_up Upregulated/ MIC Reduced result_multi Multifactorial Resistance (Combination of Mechanisms) result_carb_pos->result_multi result_oprD_loss->result_multi result_efflux_up->result_multi

Caption: Workflow for Investigating this compound Resistance in P. aeruginosa.

Q2: What is the rationale behind using dual-carbapenem therapy against KPC-producing Klebsiella pneumoniae?

A: Dual-carbapenem therapy, typically ertapenem combined with this compound or meropenem, is a strategy to overcome resistance in KPC-producing organisms.[7] The underlying principle is that ertapenem has a high affinity for the KPC enzyme and acts as a "suicide" substrate. By binding preferentially to and being hydrolyzed by the KPC carbapenemase, ertapenem effectively saturates the enzyme, protecting the second, more potent carbapenem (this compound) from degradation. This allows this compound to reach its penicillin-binding protein (PBP) targets and exert its bactericidal effect.[7] In one clinical case, this combination led to the successful treatment of a bacteremic ventilator-associated pneumonia caused by a colistin-resistant KPC-producing K. pneumoniae.[7]

Q3: How do novel β-lactamase inhibitors like relebactam restore this compound activity?

A: Novel β-lactamase inhibitors like relebactam are not β-lactams themselves but belong to the diazabicyclooctane class.[8] They are designed to inactivate specific β-lactamase enzymes, particularly Ambler class A (like KPC) and class C carbapenemases.[8][9] Relebactam works by forming a stable, covalent acyl-enzyme intermediate with the β-lactamase, effectively inhibiting the enzyme's ability to hydrolyze this compound.[8] This protects the this compound molecule, allowing it to remain intact and kill the bacterium by inhibiting cell wall synthesis.[10][11] This combination extends the spectrum of this compound to cover many carbapenem-resistant strains.[11]

G cluster_0 Bacterial Periplasm Dori This compound KPC KPC Enzyme (β-Lactamase) Dori->KPC Targeted by PBP PBP Target Dori->PBP Binds to Rele Relebactam Rele->KPC Inhibits Hydrolysis Hydrolysis (Inactivation) KPC->Hydrolysis Causes Inhibition Cell Wall Synthesis Inhibition (Lysis) PBP->Inhibition

Caption: Mechanism of this compound and Relebactam Combination Therapy.

Section 2: Troubleshooting Experimental Assays

This section provides guidance for common issues encountered during in vitro synergy and susceptibility testing.

Q1: My this compound and colistin combination is not showing synergy against Acinetobacter baumannii in a time-kill assay. What are some possible reasons?

A: While the combination of this compound and colistin is often synergistic against carbapenem-resistant Gram-negative bacteria, several factors can lead to a lack of synergy in your assay:[12][13][14]

  • Isolate-Specific Resistance: The specific resistance mechanisms of your A. baumannii isolate are critical. High-level this compound resistance mediated by potent carbapenemases (like certain OXA-type enzymes) may not be overcome even with the addition of colistin.[15] The this compound MIC is a key factor; higher this compound MICs may correlate with attenuated killing by the combination.[16]

  • Sub-optimal Antibiotic Concentrations: Synergy is concentration-dependent. Ensure you are testing clinically relevant concentrations. For time-kill assays, concentrations are often based on the MIC (e.g., 0.5x, 1x, 2x MIC). Verify your MICs are accurate.

  • Experimental Technique: Time-kill assays are sensitive to technical errors.

    • Inoculum Effect: Ensure your starting inoculum is standardized, typically ~5x105 to 5x106 CFU/mL. A higher inoculum can sometimes diminish antibiotic efficacy.[10]

    • Sampling and Plating: Inaccurate serial dilutions or plating errors can lead to incorrect CFU counts. Include a drug-free growth control to ensure the isolate is behaving as expected.

    • Time Points: Synergy may be time-dependent. Ensure you are sampling at appropriate intervals (e.g., 0, 4, 8, 24 hours) to capture the dynamic interaction.[17]

  • Prior Antibiotic Exposure: Isolates from patients previously treated with a colistin-doripenem combination may exhibit attenuated responses to the same combination in vitro.[16]

G start Prepare Standardized Inoculum (~5x10^5 CFU/mL) tubes Aliquot into Tubes: 1. Growth Control 2. This compound Alone 3. Colistin Alone 4. Dori + Colistin Combo start->tubes incubate Incubate at 37°C with Shaking tubes->incubate sample Sample at 0, 4, 8, 24 hrs incubate->sample dilute Perform Serial Dilutions in Saline or PBS sample->dilute plate Plate Dilutions onto Nutrient Agar dilute->plate incubate2 Incubate Plates Overnight at 37°C plate->incubate2 count Count Colonies (CFU) and Calculate CFU/mL incubate2->count plot Plot Log10 CFU/mL vs. Time count->plot

Caption: Standard Workflow for a Time-Kill Synergy Experiment.

Q2: I am observing variability in my this compound MIC results using broth microdilution. What are the common causes?

A: Inconsistent MICs can compromise your entire experiment. Here are common troubleshooting steps:

  • Inoculum Preparation: The final inoculum density in the wells should be ~5x105 CFU/mL. Inaccurate initial bacterial suspension density is a frequent source of error. Always verify the density of your McFarland standard.

  • Cation Concentration in Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI/EUCAST. The concentration of divalent cations (Ca2+ and Mg2+) can significantly affect the activity of carbapenems against P. aeruginosa.

  • Reagent Quality and Storage: Prepare fresh antibiotic stock solutions or use commercially prepared panels. Ensure this compound powder and stock solutions are stored correctly (protected from light and moisture at the appropriate temperature) to prevent degradation.

  • Incubation Conditions: Incubate plates at 35±2°C for 16-20 hours in ambient air. Inconsistent temperatures or extended incubation times can lead to either falsely low or falsely high MICs.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Subjectivity in reading can be an issue. Use a consistent light source and background. For automated readers, ensure the instrument is properly calibrated.

Section 3: Data Summaries

The following tables summarize quantitative data from published studies on this compound activity and combination therapies.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) Against Resistant Clinical Isolates

OrganismResistance ProfileThis compound MIC Range (μg/mL)Reference
Pseudomonas aeruginosaOprD Loss1.5 - >16[1][5]
Pseudomonas aeruginosaMetallo-β-lactamase (VIM, IMP)≥16[1][2]
Klebsiella pneumoniaeKPC-producing8 - >64[7][18]
Klebsiella pneumoniaeColistin-Resistant, KPC-producing16 - 32[12][17]
Acinetobacter baumanniiOXA-23-producing>32[15]
Acinetobacter baumanniiCarbapenem-Resistant8 - >64[19]

Table 2: In Vitro Efficacy of this compound Combination Therapies Against Resistant Isolates

CombinationOrganismEndpointResultReference
Ertapenem + this compoundKPC-producing K. pneumoniaeSynergy (Time-Kill)Achieved 99.9% killing at 4h[7]
This compound + ColistinKPC-producing K. pneumoniaeSynergy (Time-Kill)Synergy in 50-60% of isolates[12]
This compound + ColistinKPC-producing K. pneumoniaeBactericidal ActivityBactericidal in 75% of isolates[12]
This compound + Polymyxin BKPC-producing K. pneumoniaeSynergy (Time-Kill)Synergy against all isolates tested[17]
This compound + Polymyxin BHeteroresistant A. baumanniiBactericidal Activity>7.5 log10 reduction in HFIM[13]
This compound + CCCP (EPI)Carbapenem-Resistant K. pneumoniaeMIC Reduction≥2-fold MIC reduction in 28/74 isolates[6]

Section 4: Key Experimental Protocols

This section provides detailed methodologies for common experiments cited in this compound resistance research.

Protocol 1: Time-Kill Assay for Synergy and Bactericidal Activity

Objective: To assess the in vitro activity of this compound alone and in combination with another agent (e.g., colistin) over time.

Materials:

  • Test isolates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and second antimicrobial agent stock solutions

  • Sterile culture tubes, pipettes, and saline (0.85%)

  • Nutrient agar plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer and incubator

Procedure:

  • Inoculum Preparation: Culture the isolate overnight on an agar plate. Suspend colonies in saline to match a 0.5 McFarland standard (~1.5x108 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve ~1.5x106 CFU/mL.

  • Assay Setup: Prepare tubes with CAMHB containing the desired concentrations of antibiotics. Common concentrations are based on the MIC of the isolate (e.g., 1x MIC of this compound, 1x MIC of colistin). Include the following controls:

    • Growth control (no antibiotic)

    • This compound alone

    • Second agent alone

    • This compound + second agent combination

  • Inoculation: Add the prepared inoculum from Step 1 to each tube to achieve a final starting density of ~5x105 CFU/mL.

  • Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 4, 8, 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

  • Quantification: Perform 10-fold serial dilutions of each sample in sterile saline. Plate 100 µL of appropriate dilutions onto nutrient agar plates.

  • Incubation and Counting: Incubate plates at 37°C for 18-24 hours. Count the colonies on plates that yield 30-300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis:

    • Bactericidal Activity: Defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17]

    • Synergy: Defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.[17]

    • Antagonism: Defined as a ≥2-log10 increase in CFU/mL by the combination compared with the most active single agent.

Protocol 2: Phenotypic Detection of Efflux Pump Activity

Objective: To determine if active efflux contributes to this compound resistance in a clinical isolate.

Materials:

  • Test isolates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP). Note: CCCP is toxic; handle with appropriate safety precautions.

  • 96-well microtiter plates

Procedure:

  • Prepare Antibiotic Plates: Prepare two sets of 96-well plates.

    • Plate A (this compound alone): Perform serial 2-fold dilutions of this compound in CAMHB to cover a clinically relevant concentration range.

    • Plate B (this compound + EPI): Perform the same serial dilutions of this compound in CAMHB that has been supplemented with a fixed, sub-inhibitory concentration of the EPI (e.g., CCCP). The concentration of the EPI should be determined beforehand and must not inhibit bacterial growth on its own.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for a standard broth microdilution MIC test, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5x105 CFU/mL in each well.

  • Inoculation: Inoculate all wells of both Plate A and Plate B with the bacterial suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria) on each plate.

  • Incubation: Incubate both plates at 37°C for 16-20 hours.

  • Data Analysis:

    • Read the MIC of this compound from Plate A (MICDori).

    • Read the MIC of this compound in the presence of the EPI from Plate B (MICDori+EPI).

    • Interpretation: A four-fold or greater reduction in the MIC in the presence of the EPI (i.e., MICDori / MICDori+EPI ≥ 4) is considered a positive result, indicating that efflux contributes to the resistance phenotype.[6]

References

optimizing doripenem dosage based on pharmacokinetic/pharmacodynamic models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing pharmacokinetic/pharmacodynamic (PK/PD) models to optimize doripenem dosage regimens.

Troubleshooting Guide

Issue: Poor Model Fit in Population Pharmacokinetic Analysis

Possible Cause Troubleshooting Steps
Inappropriate structural model.This compound pharmacokinetics are generally well-described by a two-compartment model with first-order elimination.[1][2][3][4] If a one-compartment model provides a poor fit, consider adding a peripheral compartment.
Failure to account for significant covariates.Creatinine clearance (CrCl) is the most significant predictor of this compound clearance.[1][4][5] Ensure CrCl is included as a covariate in your model. Body weight may also be a significant covariate, particularly in pediatric populations.[6]
Incorrect error model.Evaluate different residual error models (e.g., additive, proportional, or combined) to identify the one that best describes the data variability.

Issue: Unexpectedly Low Probability of Target Attainment (PTA) in Monte Carlo Simulations

Possible Cause Troubleshooting Steps
Inappropriate PK/PD target.For this compound, a time-dependent antibiotic, the most clinically relevant PK/PD index is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%ƒT > MIC).[2] Targets of 35-40% ƒT > MIC are commonly used for carbapenems and are associated with efficacy.[2][7][8][9]
Underestimation of MIC distribution.Use up-to-date and relevant MIC distributions for the pathogens of interest. The choice of MIC can significantly impact the calculated PTA.
Not considering extended infusions.Prolonging the infusion time of this compound can significantly increase the PTA, especially for less susceptible pathogens (higher MICs).[2][3][5][7][9] Evaluate 4-hour or continuous infusions in your simulations.

Frequently Asked Questions (FAQs)

1. What is the primary PK/PD index for this compound efficacy?

The most clinically relevant PK/PD index for this compound, a time-dependent antibiotic, is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%ƒT > MIC).[2]

2. What is the recommended %ƒT > MIC target for this compound?

A target of 35-40% ƒT > MIC is generally correlated with in vivo efficacy for carbapenems, including this compound.[2][7][8][9]

3. How does renal function impact this compound dosage?

This compound clearance is significantly influenced by renal function, with creatinine clearance being the most important covariate.[1][4][5] Dosage adjustments are necessary for patients with moderate to severe renal impairment.[7][10][11][12][13]

4. What is the benefit of using an extended infusion for this compound?

Prolonging the infusion time (e.g., to 4 hours) increases the duration that the drug concentration remains above the MIC, thereby improving the probability of target attainment, especially for pathogens with higher MICs.[2][3][5][7][9]

5. How are Monte Carlo simulations used to optimize this compound dosing?

Monte Carlo simulations use a population pharmacokinetic model to generate a large number of virtual patient profiles.[2][7] By simulating different dosing regimens against a distribution of pathogen MICs, these simulations can predict the probability of achieving the desired PK/PD target (%ƒT > MIC) for a given regimen.[2][7][14]

Data on this compound Dosage Optimization

Table 1: Recommended this compound Dosages for Adults Based on Renal Function

Renal FunctionCreatinine Clearance (mL/min)Recommended Dosage
Normal>50500 mg every 8 hours (1-hour infusion)[7][9][13]
Mild Impairment51-79No dosage adjustment necessary[11][15]
Moderate Impairment30-50250 mg every 8 hours[7][10][11][13]
Severe Impairment<30250 mg every 12 hours[7][10][11][13]

Table 2: Probability of Target Attainment (PTA) for this compound 500 mg every 8 hours (1-hour infusion) in Patients with Normal Renal Function (CrCl > 50 mL/min)

MIC (mg/L)PTA for ≥35% ƒT > MIC
≤1Expected to be effective[7][9]
2May require lower targets for effectiveness[7][9]
4Inadequate target attainment[7][9]

Table 3: Impact of Infusion Time on this compound Target Attainment for a 500 mg dose every 8 hours in Patients with Normal Renal Function

MIC (mg/L)PTA for ≥35% ƒT > MIC (1-hour infusion)PTA for ≥35% ƒT > MIC (4-hour infusion)
≤1Effective[7][9]Effective
2Potentially suboptimal[7][9]Improved target attainment[7][9]
4Inadequate[7][9]Adequate target attainment[7][9]

Experimental Protocols

Protocol 1: Population Pharmacokinetic Modeling of this compound

  • Data Collection: Collect plasma concentration-time data from a cohort of subjects receiving this compound.[1] Record demographic and clinical data, including age, weight, and creatinine clearance.[1][6]

  • Structural Model Selection: Begin with a one-compartment model and progress to a two-compartment model with zero-order input (infusion) and first-order elimination.[1][4] Use goodness-of-fit criteria (e.g., Akaike Information Criterion, visual inspection of diagnostic plots) to select the best structural model.

  • Covariate Analysis: Systematically test the influence of covariates (e.g., creatinine clearance, body weight) on pharmacokinetic parameters (e.g., clearance, volume of distribution) using techniques like forward addition and backward elimination.

  • Model Validation: Perform internal validation using techniques such as bootstrapping and visual predictive checks to assess the stability and predictive performance of the final model.

Protocol 2: Monte Carlo Simulation for this compound Dose Optimization

  • Model Input: Utilize the final population pharmacokinetic model, including the estimates of parameter means, inter-individual variability, and residual error.

  • Virtual Population Generation: Simulate a large number (e.g., 1,000 or 10,000) of virtual subjects with demographic characteristics representative of the target patient population.

  • Dosing Regimen Simulation: For each virtual subject, simulate the plasma concentration-time profiles for various this compound dosing regimens (e.g., different doses, infusion durations, and dosing intervals).[2][7]

  • PTA Calculation: For each simulated regimen and each virtual subject, calculate the %ƒT > MIC for a range of MIC values.[2] The PTA for a specific MIC is the percentage of virtual subjects that achieve the predefined PK/PD target (e.g., ≥35% ƒT > MIC).[8]

  • Optimal Regimen Selection: Identify the dosing regimens that achieve a high PTA (typically ≥90%) against the MIC distribution of the target pathogens.

Visualizations

PK_PD_Workflow cluster_Data Data Collection cluster_Modeling Modeling & Simulation cluster_Analysis Analysis & Optimization Data Patient Data (Demographics, Labs) PopPK Population PK Modeling Data->PopPK PK_Data This compound Plasma Concentrations PK_Data->PopPK MIC_Data Pathogen MIC Distribution MCS Monte Carlo Simulation MIC_Data->MCS PopPK->MCS PTA Probability of Target Attainment (PTA) Analysis MCS->PTA Dose_Opt Dosage Regimen Optimization PTA->Dose_Opt

Caption: Workflow for PK/PD-based this compound dosage optimization.

Logical_Relationship Dose Dosing Regimen (Dose, Interval, Infusion Time) PK Pharmacokinetics (CL, Vd) Dose->PK influences PD_Target PK/PD Target (%fT > MIC) PK->PD_Target determines Outcome Clinical Outcome (Bacterial Eradication) PD_Target->Outcome predicts

Caption: Relationship between dosing, PK/PD, and clinical outcome.

References

Technical Support Center: Doripenem In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with doripenem. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters that determine the in vivo efficacy of this compound?

A1: The in vivo efficacy of this compound, like other beta-lactam antibiotics, is best correlated with the time that the unbound plasma concentration of the drug exceeds the minimum inhibitory concentration (MIC) of the infecting organism (%fT>MIC).[1][2] For carbapenems, a %fT>MIC of approximately 35-40% of the dosing interval is generally associated with maximal antibacterial killing.[3][4][5] Bacteriostatic effects are typically observed at a %fT>MIC of around 20%.[3][4]

Q2: How does the host's immune status affect the in vivo efficacy of this compound?

A2: The host's immune status significantly impacts this compound's efficacy. In studies comparing immunocompetent and neutropenic murine models, the presence of neutrophils enhanced the bactericidal effect of this compound.[6] For instance, in immunocompetent animals, a 1-g simulated human dose of this compound resulted in a greater reduction in bacterial density (approximately 1-log greater decrease) compared to the same dose in immunocompromised animals.[6]

Q3: What is the "inoculum effect" and how can it affect my this compound in vivo experiments?

A3: The inoculum effect refers to the reduced efficacy of an antibiotic at high bacterial densities.[7][8] For this compound, a high initial bacterial load can lead to less pronounced antibacterial effects and may result in bacterial regrowth, even when drug concentrations are above the MIC.[7][8] This is a critical consideration in experimental design, as a high inoculum might lead to apparent treatment failure that is not due to resistance.

Q4: Can this compound effectively treat infections caused by carbapenemase-producing bacteria in vivo?

A4: The efficacy of this compound against carbapenemase-producing organisms, such as Klebsiella pneumoniae Carbapenemase (KPC)-producing Klebsiella pneumoniae, is limited. While higher doses (e.g., 2-g simulated human dose) may achieve bacteriostasis against isolates with elevated MICs (up to 16 µg/ml) in neutropenic models, bacterial regrowth is common for isolates with higher MICs. Combination therapy with a beta-lactamase inhibitor like relebactam can enhance this compound's activity against some carbapenemase-producing strains.

Q5: How well does this compound penetrate different tissues?

A5: this compound generally penetrates well into various tissues, which is crucial for its efficacy at the site of infection.[9][10][11] In healthy volunteers, the ratio of the area under the concentration-time curve (AUC) in adipose and skeletal muscle tissue to that in plasma was 0.84 and 0.53, respectively.[9] In animal models, this compound has been shown to distribute to the kidney, liver, lung, heart, and spleen, with the highest concentrations typically found in the plasma and kidneys.[10][11]

Troubleshooting Guides

Issue 1: Sub-optimal or variable bactericidal activity observed in a neutropenic murine thigh infection model.

  • Possible Cause 1: Insufficient %fT>MIC.

    • Troubleshooting:

      • Verify the MIC of the bacterial strain being used.

      • Ensure that the dosing regimen in your animal model achieves a %fT>MIC of at least 40% for maximal bactericidal effect.[3][4]

      • Consider that for isolates with higher MICs (e.g., 4 to 8 µg/ml), variable killing may be observed even with standard dosing.[3][4]

      • If using a prolonged infusion model, ensure the infusion rate and duration are correctly calculated to maintain the target drug concentration.

  • Possible Cause 2: High bacterial inoculum.

    • Troubleshooting:

      • Quantify the initial bacterial load at the start of the experiment. An excessively high inoculum can lead to the inoculum effect, diminishing this compound's efficacy.[7][8]

      • If a high inoculum is necessary for the experimental model, consider that this may be a limiting factor for this compound's activity.

Issue 2: Unexpected bacterial regrowth after initial killing.

  • Possible Cause 1: Emergence of resistance.

    • Troubleshooting:

      • Isolate bacteria from the site of infection after treatment and perform susceptibility testing to determine if the MIC of this compound has increased.

      • Mechanisms of resistance to this compound can include altered penicillin-binding proteins (PBPs), reduced outer membrane permeability, and the production of carbapenem-hydrolyzing enzymes.[12]

  • Possible Cause 2: %fT>MIC falls below the bacteriostatic threshold.

    • Troubleshooting:

      • Review the pharmacokinetic profile of this compound in your animal model. The dosing interval may be too long, allowing drug concentrations to drop below the MIC for a significant period.

      • Consider a more frequent dosing schedule or a prolonged infusion to maintain adequate drug exposure.

Issue 3: this compound efficacy in a respiratory infection model is lower than expected.

  • Possible Cause 1: Different PK/PD targets in lung tissue.

    • Troubleshooting:

      • While this compound penetrates lung tissue, the required exposure for efficacy may differ from that in plasma or soft tissue.

      • Measure this compound concentrations in lung homogenates or bronchoalveolar lavage fluid to determine the local PK profile.

  • Possible Cause 2: Biofilm formation in chronic infections.

    • Troubleshooting:

      • In chronic respiratory infection models, bacteria like Pseudomonas aeruginosa can form biofilms, which are inherently more resistant to antibiotics.

      • Consider experimental models that specifically assess antibiofilm activity. Combination therapy may be more effective in this context.[13]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Chronic Respiratory Tract Infection Model with P. aeruginosa

Treatment GroupMean Bacterial Load (log₁₀ CFU/lung)
This compound2.01 ± 0.69
Meropenem2.03 ± 0.48
Saline (Control)3.90 ± 1.40

Data from a study by Araki et al. (2011).[14][15][16]

Table 2: Efficacy of Simulated Human Doses of this compound against KPC-Producing K. pneumoniae in a Neutropenic Murine Thigh Model

Simulated Human DoseIsolate MIC (µg/ml)Mean Change in Bacterial Density (log₁₀ CFU)Outcome
1 g q8h4 - 8~0.02 ± 0.1 (decrease)Bacteriostatic
1 g q8h16 - 32~1.59 ± 0.78 (increase)Regrowth
2 g q8h≤ 16Static responseBacteriostatic
2 g q8h32~1.19 ± 0.43 (increase)Regrowth

Data from a study by Bulik et al.[6]

Table 3: this compound Tissue Penetration in Healthy Human Volunteers

TissueMaximum Concentration (mg/L)AUC₀-∞ (mg·h/L)AUC Tissue / AUC Plasma Ratio
Plasma15.3 ± 6.026.3 ± 10.1N/A
Subcutaneous Adipose Tissue9.9 ± 2.320.4 ± 3.80.84 ± 0.28
Skeletal Muscle6.6 ± 2.912.8 ± 3.00.53 ± 0.19
Saliva0.5 ± 0.21.0 ± 0.50.04 ± 0.03

Data from a study on healthy volunteers receiving a single 500 mg intravenous infusion over 1 hour.[9]

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol is a generalized summary based on methodologies frequently cited in this compound efficacy studies.[3][6][17]

  • Animal Preparation:

    • Use specific pathogen-free mice (e.g., ICR strain).

    • Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection. A typical dosing regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1.

    • Confirm neutropenia (neutrophil count <100 cells/mm³) on the day of infection.

  • Infection:

    • Prepare a bacterial suspension of the desired strain in a suitable medium (e.g., saline or Mueller-Hinton broth) to a concentration of approximately 10⁷ CFU/mL.

    • Two hours prior to antibiotic administration, inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.

  • This compound Administration:

    • Prepare this compound solutions at the desired concentrations.

    • Administer this compound subcutaneously or intravenously at specified time points to simulate human pharmacokinetic profiles. Dosing regimens can be complex to mimic human exposures, often involving multiple doses at varying concentrations over a 24-hour period.[4]

  • Efficacy Assessment:

    • At 0 hours (immediately before the first dose) and 24 hours post-treatment initiation, euthanize a subset of mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/thigh).

    • Efficacy is determined by the change in log₁₀ CFU/thigh over the 24-hour treatment period compared to untreated controls.

Visualizations

experimental_workflow start Start: Prepare Animals neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Infect Mice (Intramuscular Injection) neutropenia->infection grouping Group Animals (Treatment vs. Control) infection->grouping treatment Administer this compound (Simulated Human Dosing) grouping->treatment control Administer Vehicle (Saline) grouping->control sampling Sample Tissues at 0h and 24h treatment->sampling control->sampling homogenization Homogenize Thigh Muscle sampling->homogenization plating Serial Dilution and Plating homogenization->plating quantification Quantify Bacterial Load (CFU Counting) plating->quantification analysis Analyze Data (Δ log10 CFU) quantification->analysis end End: Determine Efficacy analysis->end

Caption: Workflow for a neutropenic murine thigh infection model.

factors_affecting_efficacy efficacy This compound In Vivo Efficacy pkpd Pharmacokinetics/ Pharmacodynamics (%fT>MIC) pkpd->efficacy host Host Factors host->efficacy pathogen Pathogen Factors pathogen->efficacy dosing Dosing Regimen (Dose, Interval, Infusion Time) dosing->pkpd penetration Tissue Penetration penetration->pkpd immune Immune Status (Immunocompetent vs. Neutropenic) immune->host mic MIC of Isolate mic->pathogen resistance Resistance Mechanisms (e.g., Carbapenemases) resistance->pathogen inoculum Inoculum Size inoculum->pathogen

Caption: Key factors influencing the in vivo efficacy of this compound.

References

Technical Support Center: Doripenem Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered during the quantification of doripenem. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in quantifying this compound?

A1: The primary analytical challenges in this compound quantification stem from its inherent instability. This compound is susceptible to degradation under various conditions, including acidic and basic hydrolysis, oxidation, and elevated temperatures.[1][2] This instability can lead to inaccurate quantification if samples are not handled and stored properly. Other challenges include potential matrix effects in biological samples, chromatographic issues such as peak tailing, and ensuring adequate sensitivity for pharmacokinetic studies.[3]

Q2: How stable is this compound in biological samples like plasma?

A2: this compound's stability in plasma is limited and highly dependent on storage temperature. At room temperature (around 25°C), significant degradation can occur within a few hours. For short-term storage, refrigeration at 4°C is recommended, where it may be stable for up to 24 hours. For long-term storage, freezing at -70°C or -80°C is crucial to maintain stability for extended periods.

Q3: What are the most common analytical techniques used for this compound quantification?

A3: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method for this compound quantification in pharmaceutical dosage forms and biological fluids.[4][5] For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][7][8] Capillary Electrophoresis (CE) has also been explored as an alternative technique.[3][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis using HPLC-UV and LC-MS/MS.

Chromatographic Issues

Q4: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

A4: Peak tailing for this compound, a compound with basic functional groups, is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.

  • Troubleshooting Steps:

    • Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of silanol groups, thereby reducing secondary interactions.

    • Column Choice: Using a highly deactivated or end-capped C18 column can minimize the number of accessible silanol groups.

    • Column Contamination: Sample matrix components can accumulate on the column frit or packing material, leading to peak distortion. Cleaning the column or using a guard column can help.

    • Mass Overload: Injecting too concentrated a sample can lead to peak shape issues. Try diluting your sample.

    • Column Bed Deformation: A void at the head of the column can cause peak tailing. If suspected, reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

Q5: My chromatogram shows a noisy or drifting baseline. What are the potential sources and solutions?

A5: Baseline noise or drift can obscure small peaks and affect integration accuracy. Common causes include:

  • Troubleshooting Steps:

    • Mobile Phase: Ensure the mobile phase is freshly prepared with high-purity solvents and is thoroughly degassed.[1][10] Contaminated or old solvents, especially those containing additives like TFA, can contribute to baseline issues.[10]

    • Pump Performance: Pulsations from the pump due to worn seals or faulty check valves can cause rhythmic baseline noise. Regular pump maintenance is essential.[1]

    • Detector Issues: A deteriorating UV lamp or a contaminated flow cell can be a source of noise.[1] Flushing the flow cell or replacing the lamp may be required.

    • Temperature Fluctuations: Inconsistent column or mobile phase temperature can cause baseline drift. Using a column oven and ensuring the mobile phase is at a stable temperature can help.[10]

    • System Contamination: Contaminants leaching from the system components can cause a drifting baseline. Flushing the entire system with a strong solvent is recommended.

Q6: I am seeing ghost peaks in my blank injections, especially during a gradient run. How can I eliminate them?

A6: Ghost peaks in gradient elution are often due to the accumulation of contaminants from the mobile phase or the system on the column during the initial, weaker mobile phase conditions, which then elute as the solvent strength increases.[11][12]

  • Troubleshooting Steps:

    • Mobile Phase Purity: Use high-purity solvents and additives. Contaminants in the weaker mobile phase component (e.g., water) are a common source of ghost peaks.[12]

    • System Contamination: Thoroughly clean the injector, tubing, and other system components. Carryover from a previous injection can also appear as a ghost peak.[11]

    • Sample Preparation: Ensure that all vials, caps, and solvents used for sample preparation are clean.

    • Blank Injections: Run a blank gradient without an injection to see if the peaks persist. This can help differentiate between system contamination and carryover.[13]

Sample Preparation and Matrix Effects

Q7: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What should I check?

A7: Low recovery in SPE can be due to several factors related to the method's steps.

  • Troubleshooting Steps:

    • Column Conditioning and Equilibration: Ensure the SPE sorbent is properly wetted and equilibrated with a solvent similar in composition to the sample matrix.[14]

    • Sample Loading: The flow rate during sample loading should be slow enough to allow for adequate interaction between this compound and the sorbent.[14] Overloading the column with too much sample can also lead to breakthrough and low recovery.[15]

    • Washing Step: The wash solvent may be too strong, causing premature elution of this compound. Try a weaker wash solvent.[15]

    • Elution Step: The elution solvent may not be strong enough to completely desorb this compound from the sorbent. Increase the elution solvent strength or volume.[15]

    • pH Adjustment: The pH of the sample can significantly affect the retention of this compound on the SPE sorbent. Optimizing the sample pH is crucial for good recovery.[9]

Q8: My LC-MS/MS results are showing high variability. Could this be due to matrix effects? How can I mitigate this?

A8: Yes, high variability in LC-MS/MS results, especially for biological samples, can be a sign of matrix effects, which is the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Enhance your sample preparation method (e.g., using a more selective SPE protocol) to remove more of the interfering matrix components.[16]

    • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the matrix components that are causing ion suppression or enhancement.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.

Sensitivity and Carryover

Q9: I am struggling to achieve the required sensitivity for my this compound assay. What can I do to improve it?

A9: Improving sensitivity is often necessary for pharmacokinetic studies where low concentrations of this compound need to be quantified.

  • Troubleshooting Steps:

    • Optimize MS/MS Parameters: For LC-MS/MS, carefully tune the instrument parameters (e.g., collision energy, precursor and product ions) for this compound to maximize the signal.

    • Reduce Column Diameter: Using a narrower bore HPLC column (e.g., 2.1 mm instead of 4.6 mm) can increase the concentration of the analyte as it reaches the detector, thereby improving sensitivity.[16]

    • Improve Sample Preparation: A more efficient sample preparation method that allows for a greater concentration of the sample can lead to higher sensitivity.[16]

    • Minimize System Volume: Reducing the volume of tubing and connections in the HPLC system can minimize peak broadening and improve peak height.

Q10: I suspect carryover is affecting my results. How can I prevent it?

A10: Carryover, where a portion of an analyte from one injection appears in a subsequent injection, can be a significant issue, especially when analyzing samples with a wide range of concentrations.

  • Troubleshooting Steps:

    • Injector Wash: Optimize the injector wash procedure. Use a strong solvent in the wash solution to effectively clean the needle and injection port between injections. For basic compounds like this compound, adding a small amount of acid to the wash solvent can be beneficial.[17]

    • Injection Volume: Reducing the injection volume can sometimes help to minimize carryover.[18]

    • System Flushing: Regularly flush the entire HPLC system with a strong solvent to remove any adsorbed analyte.[18]

    • Strategic Blank Injections: Place blank injections after high-concentration samples in your analytical run to monitor for carryover.[17]

Data Presentation

Table 1: Summary of HPLC-UV Method Validation Parameters for this compound Quantification
ParameterLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Method A 10 - 10099.42 - 101.62< 1.00.51.5[2]
Method B 0.04 - 5096.30 - 97.90-0.0017-[19]
Method C -----[4]

Note: "-" indicates data not provided in the cited reference.

Table 2: Summary of LC-MS/MS Method Validation Parameters for this compound Quantification
ParameterLinearity Range (µg/mL)Accuracy (%RE)Precision (%CV)LLOQ (µg/mL)Reference
Method D 0.05 - 5-< 9.8 (interday)0.05[6]
Method E 1.0 - 40---[7]
Method F -< 15< 11.06-[20]

Note: "-" indicates data not provided in the cited reference. %RE = Percent Relative Error, %CV = Percent Coefficient of Variation.

Experimental Protocols

Detailed Methodology for HPLC-UV Analysis of this compound

This protocol is based on a stability-indicating HPLC method.[2]

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.012M aqueous ammonium acetate (pH 6.73) in a ratio of 15:85 (v/v)

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 295 nm

    • Injection Volume: 20 µL

    • Retention Time: Approximately 7.13 min

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) by dissolving the appropriate amount in methanol.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10 - 100 µg/mL.

  • Sample Preparation (from pharmaceutical dosage form):

    • Dissolve a quantity of this compound powder for injection equivalent to 20 mg of this compound in water in a 100 mL volumetric flask and make up to volume.

    • Sonicate the solution for 20 minutes.

    • Transfer a 1 mL aliquot to a 10 mL volumetric flask and dilute to volume with water.

Detailed Methodology for LC-MS/MS Analysis of this compound in Plasma

This protocol is adapted from a method for this compound quantification in biological fluids.[6]

  • Chromatographic Conditions:

    • Column: C18 Xbridge (150 x 2.1 mm, 5.0 µm) with a guard cartridge

    • Mobile Phase: 2.5 mM ammonium formate in 0.1% formic acid, 20% acetonitrile, and 80% water

    • Autosampler Temperature: 4°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode

    • Analysis Mode: Multiple-Reaction Monitoring (MRM)

    • MRM Transition for this compound: m/z 421.2 → 274.4

    • Internal Standard: Meropenem (m/z 384.3 → 350.1)

  • Sample Preparation (Solid-Phase Extraction):

    • To 400 µL of spiked plasma, add 25 µL of the internal standard solution.

    • Load the mixture onto a conditioned and equilibrated C18 SPE column.

    • Wash the column with 0.5 mL of water.

    • Elute the analytes with 2.5 mM ammonium formate in 20% acetonitrile and 80% water.

    • Centrifuge the eluate and inject into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Chromatographic Issue Observed issue_type Identify Issue Type start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Peak Shape baseline_noise Baseline Noise / Drift issue_type->baseline_noise Baseline ghost_peaks Ghost Peaks issue_type->ghost_peaks Spurious Peaks check_ph Check Mobile Phase pH peak_tailing->check_ph check_solvents Check Solvent Purity & Degassing baseline_noise->check_solvents check_mp_purity Verify Mobile Phase Purity ghost_peaks->check_mp_purity check_column Inspect Column Condition check_ph->check_column check_concentration Verify Sample Concentration check_column->check_concentration solution Problem Resolved check_concentration->solution check_pump Inspect Pump & Seals check_solvents->check_pump check_detector Check Detector Lamp & Flow Cell check_pump->check_detector check_detector->solution check_system_cleanliness Check System Cleanliness check_mp_purity->check_system_cleanliness run_blank Run Blank Gradient check_system_cleanliness->run_blank run_blank->solution

Caption: A logical workflow for troubleshooting common chromatographic issues.

SamplePrepWorkflow cluster_spe Solid-Phase Extraction Steps start Start: Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify Sample (e.g., to pH 1.5) add_is->acidify load_sample 3. Load Acidified Sample acidify->load_sample spe_cartridge SPE Cartridge condition 1. Condition with Methanol equilibrate 2. Equilibrate with Water condition->equilibrate equilibrate->load_sample wash 4. Wash with Water load_sample->wash elute 5. Elute this compound wash->elute analysis Inject into LC-MS/MS elute->analysis

Caption: A typical solid-phase extraction workflow for this compound from plasma.

References

Technical Support Center: Doripenem Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and antimicrobial activity of doripenem.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability in aqueous solutions?

A1: this compound exhibits its greatest stability in the neutral to slightly acidic pH range. While specific optimal pH values can vary with buffer composition and temperature, this compound is generally more stable than other carbapenems like imipenem in aqueous solutions.[1][2] Degradation increases significantly in both highly acidic and alkaline conditions.[3][4]

Q2: How does pH affect the antimicrobial activity of this compound?

A2: The primary mechanism of this compound is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[5][6] While the direct impact of environmental pH on the in-vitro antimicrobial activity is not extensively detailed in the provided literature, significant pH-induced degradation of the this compound molecule will lead to a loss of active compound and consequently, a reduction in its antibacterial efficacy. It is crucial to maintain the pH of the test medium within a range that ensures the stability of the drug throughout the experiment.

Q3: Can I use buffers to adjust the pH of my this compound solution?

A3: Yes, but with caution. Studies have shown that buffer components (e.g., phosphate, acetate, borate, carbonate) can catalyze the degradation of this compound through general acid-base catalysis.[2][7] Therefore, the choice and concentration of the buffer are critical and should be carefully evaluated for their impact on this compound stability in your specific experimental setup.

Q4: What are the recommended storage conditions for reconstituted this compound?

A4: Upon reconstitution with sterile water for injection or 0.9% sodium chloride, the this compound suspension can be held for up to 1 hour at room temperature (below 30°C) before further dilution.[8][9][10][11] The stability of the final infusion solution depends on the diluent and storage temperature as detailed in the tables below.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound concentration in my experiment.

Possible Cause Troubleshooting Step
Inappropriate pH of the medium/solvent. Measure the pH of your solution. Adjust to a neutral or slightly acidic pH if possible, keeping in mind buffer catalysis.
High temperature. This compound degradation is temperature-dependent.[12] Ensure your experiment is conducted at the recommended temperature. If possible, perform manipulations at lower temperatures (e.g., on ice).
Presence of catalytic buffer species. If using a buffer, consider reducing its concentration or switching to a less catalytic buffer system.
Oxidative stress. Protect your solution from strong oxidizing agents.[13]
Incorrect diluent. This compound has different stability profiles in various diluents. Refer to the stability tables below to ensure you are using an appropriate solvent.

Problem: I am seeing inconsistent results in my antimicrobial susceptibility testing (AST).

Possible Cause Troubleshooting Step
Degradation of this compound during the assay. The pH of the growth medium could be affecting this compound stability over the incubation period. Prepare fresh this compound solutions for each experiment and consider the stability limitations at 35-37°C.[14]
Inoculum effect. High bacterial inoculum can lead to an apparent decrease in susceptibility. Standardize your inoculum concentration according to established protocols (e.g., CLSI guidelines).[15]
Binding to materials. While less common for this compound, some compounds can adsorb to plasticware. Consider using low-binding materials if you suspect this is an issue.

Data Presentation

Table 1: Stability of Reconstituted this compound Infusion Solutions

DiluentConcentrationStorage ConditionStability Duration
0.9% Sodium Chloride5 mg/mLRoom Temperature (25°C ± 2°C)12 hours[7][16]
Refrigerated (5°C ± 3°C)72 hours[16][17]
5% Dextrose5 mg/mLRoom Temperature (25°C ± 2°C)4 hours[16][17]
Refrigerated (5°C ± 3°C)48 hours[7]
0.9% Sodium Chloride5 and 10 mg/mLRoom Temperature (25°C)24 hours[18]
5% Dextrose5 and 10 mg/mLRoom Temperature (25°C)16 hours[18]
0.9% Sodium Chloride5 mg/mLRefrigerated (4°C)10 days[18]
5% Dextrose5 mg/mLRefrigerated (4°C)10 days[18]
0.9% Sodium Chloride10 mg/mLRefrigerated (4°C)10 days[18]
5% Dextrose10 mg/mLRefrigerated (4°C)7 days[18]

Note: Stability is generally defined as retaining ≥90% of the initial concentration.[7][16][19]

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the chemical stability of this compound in a given aqueous solution.

  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve this compound powder in the desired solvent (e.g., sterile water, 0.9% sodium chloride) to a known concentration (e.g., 1 mg/mL).[3]

    • This should be done immediately before preparing the test solutions.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the appropriate buffer or medium to the final desired concentration for the stability study.

    • Prepare separate test solutions for each pH value and temperature to be investigated.

  • Incubation:

    • Store the test solutions under the specified conditions (e.g., constant temperature, protected from light).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each test solution.

    • Immediately dilute the sample with the mobile phase to a concentration within the linear range of the HPLC method and/or store at -70°C until analysis.[20]

  • HPLC Analysis:

    • A stability-indicating HPLC method capable of separating this compound from its degradation products is required.[3][4]

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

      • Mobile Phase: A mixture of a buffer (e.g., 0.012 M ammonium acetate, pH 6.73) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[3]

      • Flow Rate: Typically 0.5-1.0 mL/min.[3]

      • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 295 nm or 210 nm).[3][7]

      • Injection Volume: 20 µL.[3]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • The stability is often defined as the time at which the concentration of this compound falls below 90% of the initial concentration.

Protocol 2: Assessment of this compound Antimicrobial Activity by Broth Microdilution

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium on an appropriate agar medium overnight at 35-37°C.

    • Prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer).

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (Different pH/Temp) prep_stock->prep_test incubate Incubate under Defined Conditions prep_test->incubate sampling Sample at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining & Degradation Rate hplc->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic start Inconsistent/Poor This compound Activity check_pH Is the solution pH within the stable range? start->check_pH check_temp Is the temperature controlled and appropriate? check_pH->check_temp Yes adjust_pH Adjust pH or change buffer system check_pH->adjust_pH No check_diluent Is the correct diluent being used? check_temp->check_diluent Yes adjust_temp Lower/control temperature check_temp->adjust_temp No change_diluent Use recommended diluent (see Table 1) check_diluent->change_diluent No retest Re-run Experiment check_diluent->retest Yes adjust_pH->retest adjust_temp->retest change_diluent->retest

References

Technical Support Center: Strategies to Prevent Selection of Doripenem-Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at preventing the selection of doripenem-resistant mutants.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to this compound resistance in bacteria?

A1: this compound resistance typically emerges through three primary mechanisms:

  • Reduced Outer Membrane Permeability: Decreased expression or mutations in porin channels, such as OprD in Pseudomonas aeruginosa, restrict this compound's entry into the bacterial cell.[1][2] This is a common mechanism for carbapenem resistance.[1][2][3]

  • Increased Efflux Pump Activity: Overexpression of multidrug resistance (MDR) efflux pumps, like the MexAB-OprM system in P. aeruginosa, actively expels this compound from the cell, preventing it from reaching its target.[2][4] this compound is a known substrate for several efflux pumps.[2]

  • Enzymatic Degradation: The production of carbapenemase enzymes, such as KPCs and MBLs, hydrolyzes the β-lactam ring of this compound, inactivating the antibiotic.[5]

Q2: How can I assess if efflux pump activity is contributing to this compound resistance in my bacterial isolates?

A2: You can perform a minimum inhibitory concentration (MIC) reduction assay using an efflux pump inhibitor (EPI). A significant decrease in the this compound MIC in the presence of an EPI suggests the involvement of efflux pumps.

Q3: Which combination therapies are most effective at preventing the emergence of this compound resistance?

A3: Combination therapies that have shown promise in preventing this compound resistance include:

  • This compound and a β-lactamase inhibitor: Combining this compound with a β-lactamase inhibitor like relebactam can restore its activity against carbapenemase-producing bacteria.[6]

  • This compound and Colistin: This combination has demonstrated bactericidal and synergistic effects against carbapenemase-producing Klebsiella pneumoniae.[7][8]

  • Dual Carbapenem Therapy: In some cases, combining two different carbapenems, such as this compound and imipenem, has shown synergistic effects.[9][10]

Q4: What is the "Mutant Prevention Concentration" (MPC) and how is it relevant to my experiments?

A4: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of any single-step resistant mutants in a large bacterial population (>10^10 CFU).[5][11][12] Maintaining this compound concentrations above the MPC is a key strategy to restrict the selection of resistant mutants.[11] The range between the MIC and the MPC is known as the Mutant Selection Window, where resistant mutants are most likely to be selected.[11][13]

Q5: How does this compound compare to other carbapenems in its potential to select for resistant mutants?

A5: Studies have indicated that this compound may have a lower frequency of selecting for resistant mutants compared to imipenem and meropenem.[14][15] this compound has also shown a narrower mutant selection window for certain pathogens.[15]

Troubleshooting Guides

Problem 1: Inconsistent MIC results for this compound.

Possible Cause Troubleshooting Step
Inoculum size is not standardized.Ensure the bacterial suspension is adjusted to a 0.5 McFarland standard.
Improper incubation conditions.Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Contamination of the bacterial culture.Streak the culture on an appropriate agar plate to check for purity before performing the MIC test.
Degradation of this compound.Prepare fresh stock solutions of this compound and store them at the recommended temperature.

Problem 2: No significant reduction in this compound MIC is observed in the presence of an efflux pump inhibitor.

Possible Cause Troubleshooting Step
The efflux pump is not the primary resistance mechanism.Investigate other mechanisms like porin loss or carbapenemase production.
The efflux pump inhibitor is not effective against the specific pump.Try a different class of efflux pump inhibitor.
The concentration of the efflux pump inhibitor is too low.Perform a dose-response experiment to determine the optimal concentration of the EPI.
The efflux pump inhibitor is toxic to the bacteria at the tested concentration.Determine the MIC of the EPI alone to ensure it is used at a sub-inhibitory concentration.

Problem 3: A synergistic effect is not observed in a checkerboard or time-kill assay with a this compound combination.

Possible Cause Troubleshooting Step
The combination is not truly synergistic against the tested isolate.The interaction may be additive or indifferent.
Incorrect antibiotic concentrations were used.Ensure the concentrations tested are based on the MIC of each drug alone.
The inoculum size was too high or too low.Standardize the inoculum to ~5 x 10^5 CFU/mL for time-kill assays.
Sampling time points in the time-kill assay are not appropriate.Collect samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to capture the dynamics of the interaction.

Quantitative Data Summary

Table 1: Comparative In Vitro Activity of this compound and Other Carbapenems against Pseudomonas aeruginosa

Carbapenem MIC50 (µg/mL) MIC90 (µg/mL) % Susceptible
This compound0.25>3270%
Imipenem2>3261%
Meropenem0.38>3264%

Data adapted from a study on P. aeruginosa ventilator-associated pneumonia isolates.[4][16]

Table 2: Frequency of Spontaneous Resistant Mutant Selection for Different Carbapenems

Carbapenem Selection Frequency (per cell per generation)
This compound< 10⁻⁹
Imipenem10⁻⁷ to 10⁻⁹
Meropenem10⁻⁷ to 10⁻⁹

Data based on studies with Pseudomonas aeruginosa.[15]

Experimental Protocols

Protocol 1: MIC Reduction Assay for Efflux Pump Activity
  • Determine the MIC of this compound and the Efflux Pump Inhibitor (EPI) Individually:

    • Use the broth microdilution method according to CLSI guidelines.

  • Perform Broth Microdilution with the Combination:

    • Prepare a series of this compound dilutions in microtiter plates.

    • To each well, add the EPI at a sub-inhibitory concentration (typically 1/2 to 1/4 of its MIC).

    • Inoculate each well with the bacterial suspension standardized to ~5 x 10^5 CFU/mL.

    • Incubate at 35°C for 16-20 hours.

  • Determine the MIC of this compound in the Presence of the EPI.

  • Interpretation:

    • A ≥4-fold reduction in the this compound MIC in the presence of the EPI is considered indicative of significant efflux pump activity.[13][17]

Protocol 2: Checkerboard Assay for Synergy Testing
  • Prepare Antibiotic Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.

  • Inoculate the Plate:

    • Add the standardized bacterial inoculum (~5 x 10^5 CFU/mL) to each well.

  • Incubate:

    • Incubate the plate at 35°C for 16-20 hours.

  • Determine the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC for each well is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • The FIC index is the lowest FIC value obtained.

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Protocol 3: Time-Kill Assay
  • Prepare Bacterial Culture:

    • Grow the bacterial isolate to the logarithmic phase in cation-adjusted Mueller-Hinton broth.

    • Dilute the culture to a starting inoculum of ~5 x 10^5 CFU/mL.

  • Set up Test Tubes:

    • Prepare tubes with:

      • Growth control (no antibiotic)

      • This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

      • Second antibiotic alone

      • This compound and the second antibiotic in combination

  • Incubate and Sample:

    • Incubate the tubes at 35°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar for colony counting.

  • Plot and Interpret:

    • Plot log10 CFU/mL versus time.

    • Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

    • Bactericidal activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum.

Visualizations

experimental_workflow_efflux_pump_assay cluster_prep Preparation cluster_mic MIC Determination cluster_combination Combination Assay cluster_analysis Data Analysis Prepare bacterial suspension (0.5 McFarland) Prepare bacterial suspension (0.5 McFarland) Determine MIC of this compound alone Determine MIC of this compound alone Prepare bacterial suspension (0.5 McFarland)->Determine MIC of this compound alone Determine MIC of EPI alone Determine MIC of EPI alone Prepare bacterial suspension (0.5 McFarland)->Determine MIC of EPI alone Inoculate and incubate Inoculate and incubate Prepare bacterial suspension (0.5 McFarland)->Inoculate and incubate Prepare this compound and EPI stock solutions Prepare this compound and EPI stock solutions Prepare this compound and EPI stock solutions->Determine MIC of this compound alone Prepare this compound and EPI stock solutions->Determine MIC of EPI alone Calculate fold-change in MIC Calculate fold-change in MIC Determine MIC of this compound alone->Calculate fold-change in MIC Prepare this compound dilutions + sub-inhibitory EPI Prepare this compound dilutions + sub-inhibitory EPI Determine MIC of EPI alone->Prepare this compound dilutions + sub-inhibitory EPI Prepare this compound dilutions + sub-inhibitory EPI->Inoculate and incubate Determine this compound MIC with EPI Determine this compound MIC with EPI Inoculate and incubate->Determine this compound MIC with EPI Determine this compound MIC with EPI->Calculate fold-change in MIC Interpret results (≥4-fold reduction = efflux) Interpret results (≥4-fold reduction = efflux) Calculate fold-change in MIC->Interpret results (≥4-fold reduction = efflux) signaling_pathway_resistance_mechanisms cluster_outside Outside Cell cluster_inside Inside Cell This compound This compound Porin Porin Channel (e.g., OprD) This compound->Porin Entry Doripenem_inside This compound Porin->Doripenem_inside Efflux Efflux Pump (e.g., MexAB-OprM) PBP Penicillin-Binding Proteins (PBPs) Carbapenemase Carbapenemase Doripenem_inside->Efflux Expulsion Doripenem_inside->PBP Inhibition of cell wall synthesis Doripenem_inside->Carbapenemase Hydrolysis logical_relationship_synergy_testing Start Start Synergy Experiment Checkerboard Checkerboard Assay Start->Checkerboard TimeKill Time-Kill Assay Start->TimeKill FIC Calculate FIC Index Checkerboard->FIC LogReduction Measure Log10 CFU Reduction TimeKill->LogReduction Synergy Synergistic Effect FIC->Synergy ≤ 0.5 NoSynergy No Synergy FIC->NoSynergy > 0.5 LogReduction->Synergy ≥ 2-log10 reduction LogReduction->NoSynergy < 2-log10 reduction

References

Validation & Comparative

Comparative Efficacy of Doripenem and Imipenem in the Treatment of Ventilator-Associated Pneumonia (VAP)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative performance of doripenem and imipenem in treating VAP, supported by clinical trial data and experimental protocols.

Ventilator-associated pneumonia (VAP) remains a significant challenge in critical care settings, necessitating effective antibiotic therapy. This guide provides a detailed comparison of two broad-spectrum carbapenem antibiotics, this compound and imipenem, for the treatment of VAP. The following sections present quantitative data from key clinical trials, outline the experimental methodologies of these studies, and illustrate the underlying mechanisms of action.

Quantitative Data Summary

The clinical efficacy of this compound versus imipenem in treating VAP has been evaluated in several key studies. The data below summarizes clinical and microbiological outcomes, as well as resource utilization, from notable randomized controlled trials.

Table 1: Clinical and Microbiological Outcomes
OutcomeThis compound GroupImipenem GroupStudy/PopulationKey Findings
Clinical Cure Rate (Clinically Evaluable) 68.3%64.2%Chastre et al.[1][2]This compound was non-inferior to imipenem.
Clinical Cure Rate (Modified Intent-to-Treat) 59.0%57.8%Chastre et al.[1]Similar cure rates between the two groups.
Clinical Cure Rate in P. aeruginosa VAP 80.0%42.9%Chastre et al.[1]Higher, though not statistically significant, cure rate with this compound.
Microbiological Cure in P. aeruginosa VAP 65.0%37.5%Chastre et al.[1]Higher microbiological eradication with this compound.
Clinical Cure Rate (Microbiological ITT) 45.6%56.8%Kollef et al. (7-day this compound vs. 10-day imipenem)[3][4]Numerically lower cure rate for the shorter this compound course.
28-Day All-Cause Mortality (Microbiological ITT) 21.5%14.8%Kollef et al.[3][4]Numerically higher mortality for the shorter this compound course.
28-Day Mortality in P. aeruginosa VAP 35.3%0.0%Kollef et al.[3][4]Notably higher mortality in the this compound group in this sub-analysis.
Table 2: Hospital Resource Utilization
OutcomeThis compound GroupImipenem GroupStudyKey Findings
Median Hospital Length of Stay 22 days27 daysMercha et al.[5]Significantly shorter stay with this compound (P=0.010).
Median Duration of Mechanical Ventilation 7 days10 daysMercha et al.[5]Significantly shorter duration with this compound (P=0.034).
Median ICU Length of Stay 12 days13 daysMercha et al.[5]No significant difference.

Experimental Protocols

The data presented above is derived from prospective, randomized, multicenter clinical trials. Below are the detailed methodologies for two pivotal studies.

Chastre et al. (Phase III Non-inferiority Study)
  • Objective: To compare the efficacy and safety of this compound with imipenem for the treatment of VAP.[1]

  • Study Design: A prospective, multicenter, parallel-group, randomized, active-controlled, open-label study.[1]

  • Patient Population: 531 adult patients in intensive care units who met clinical and radiological criteria for VAP.[1]

  • Randomization and Blinding: Patients were stratified by duration of mechanical ventilation, severity of illness (APACHE II score), and geographic region before being randomly assigned to a treatment group. The study was open-label.[1]

  • Interventions:

    • This compound Group: 500 mg administered every 8 hours as a 4-hour intravenous infusion for 7-14 days.[1]

    • Imipenem Group: 500 mg every 6 hours or 1000 mg every 8 hours as a 30- or 60-minute intravenous infusion, respectively, for 7-14 days.[1]

  • Primary Efficacy Endpoints: Clinical cure rates in the clinical modified intent-to-treat (cMITT) and clinically evaluable populations. Non-inferiority was determined based on a 95% confidence interval for the treatment difference.[1]

Kollef et al. (Differing Duration Study)
  • Objective: To compare a 7-day course of this compound to a 10-day course of imipenem-cilastatin for VAP due to Gram-negative bacteria.[3][4]

  • Study Design: A prospective, double-blind, randomized trial.[4]

  • Patient Population: 274 randomized patients with microbiologically confirmed late-onset VAP.[3]

  • Interventions:

    • This compound Group: 1 gram as a four-hour infusion every eight hours for a fixed 7-day course.[4]

    • Imipenem-Cilastatin Group: 1 gram as a one-hour infusion every eight hours for a fixed 10-day course.[4]

  • Primary Efficacy Endpoints: Clinical cure rate at the end of therapy in the microbiological intent-to-treat (MITT) population.[3]

  • Note: This study was stopped prematurely due to safety concerns, as the this compound arm showed signals approaching pre-specified stopping limits for mortality and lower clinical cure rates.[3][4]

Mechanism of Action and Experimental Workflow

To visualize the underlying principles of carbapenem activity and the structure of the clinical trials, the following diagrams are provided.

Mechanism of Action of Carbapenems cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Cell_Wall_Synthesis Peptidoglycan Synthesis Cytoplasm Cytoplasm Carbapenem This compound / Imipenem Porin Porin Channel (e.g., OprD) Carbapenem->Porin Entry PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Translocation PBP->Cell_Wall_Synthesis Inhibition Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of Action of Carbapenems.

VAP Clinical Trial Workflow Patient_Screening Patient Screening (VAP Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Doripenem_Arm This compound Treatment Arm Randomization->Doripenem_Arm Imipenem_Arm Imipenem Treatment Arm Randomization->Imipenem_Arm Treatment_Period Treatment Period (e.g., 7-14 Days) Doripenem_Arm->Treatment_Period Imipenem_Arm->Treatment_Period End_of_Therapy_Assessment End of Therapy Assessment (Clinical & Microbiological Cure) Treatment_Period->End_of_Therapy_Assessment Follow_Up Follow-Up Period (e.g., 28 Days) End_of_Therapy_Assessment->Follow_Up Final_Analysis Final Analysis (Efficacy & Safety) Follow_Up->Final_Analysis

Caption: VAP Clinical Trial Workflow.

References

Doripenem: A Comparative Guide to its Superiority Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of doripenem's performance against Pseudomonas aeruginosa, a notoriously challenging pathogen. Through a compilation of experimental data, detailed methodologies, and visual pathways, this document substantiates the potent efficacy of this compound in comparison to other antimicrobial agents.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound against Pseudomonas aeruginosa has been extensively evaluated, often demonstrating superiority over other carbapenems and anti-pseudomonal agents. Minimum Inhibitory Concentration (MIC) is a key metric in these assessments, with lower values indicating greater potency.

Comparative Minimum Inhibitory Concentrations (MICs)

Data from multiple studies consistently show that this compound exhibits lower MIC₅₀ and MIC₉₀ values against P. aeruginosa compared to imipenem and meropenem, indicating that it is effective against a broader range of isolates at lower concentrations.[1][2][3]

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
This compound 0.12 - 20.5 - >32[1][2][4]
Imipenem 1 - 42 - >32[1][2][4]
Meropenem 0.25 - 160.5 - >32[1][2][4]

MIC₅₀: The concentration of an antibiotic at which 50% of bacterial isolates are inhibited. MIC₉₀: The concentration of an antibiotic at which 90% of bacterial isolates are inhibited.

Activity Against Resistant Strains

This compound often retains activity against P. aeruginosa isolates that are resistant to other carbapenems. This is particularly evident in strains with resistance mechanisms such as increased efflux pump activity.[4] While the activity of this compound and meropenem is elevated against isolates with increased efflux, imipenem's activity is less affected.[4] However, this compound's potency is reduced in isolates that have lost the OprD porin, a key channel for carbapenem entry.[4]

Clinical Efficacy: Evidence from Clinical Trials

Clinical trials in patients with nosocomial pneumonia, including ventilator-associated pneumonia (VAP), provide real-world evidence of this compound's effectiveness against P. aeruginosa.

Comparative Clinical Cure Rates in Nosocomial Pneumonia

In a randomized, open-label, multicenter study comparing this compound to piperacillin/tazobactam for the treatment of nosocomial pneumonia, this compound demonstrated non-inferiority.[5] The clinical cure rates in clinically evaluable patients were 81.3% for this compound and 79.8% for piperacillin/tazobactam.[5] Against P. aeruginosa specifically, microbiological outcome rates were numerically higher with this compound, although not statistically significant.[5]

Treatment GroupClinical Cure Rate (Clinically Evaluable)Microbiological Eradication Rate (P. aeruginosa)Reference
This compound 81.3%Numerically higher than comparator[5]
Piperacillin/Tazobactam 79.8%-[5]

Another study focusing on VAP caused by P. aeruginosa found that patients treated with this compound had similar recurrence and mortality rates compared to those treated with imipenem or meropenem.[3] However, the in vitro MICs for this compound against the causative isolates were significantly lower than those for imipenem and meropenem.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following section outlines the detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution

The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The methodology follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound, imipenem, and meropenem at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of each antimicrobial agent, ranging from 0.06 to 128 µg/mL. An antibiotic-free plate serves as a growth control.

  • Inoculum Preparation: Culture the P. aeruginosa isolates on a non-selective agar medium for 18-24 hours at 35°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Using a multipoint inoculator, deliver approximately 1-2 µL of the standardized inoculum to the surface of each agar plate, including the growth control.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Clinical Trial Protocol for Nosocomial Pneumonia

The following outlines a typical protocol for a prospective, randomized, open-label, multicenter clinical trial comparing the efficacy and safety of this compound and a comparator in the treatment of nosocomial pneumonia.

  • Patient Population: Adult patients with a clinical diagnosis of nosocomial pneumonia, confirmed by radiographic evidence of a new or progressive infiltrate and the presence of at least two of the following: fever or hypothermia, leukocytosis or leukopenia, and purulent respiratory secretions.

  • Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either this compound or the comparator antibiotic. The study is typically open-label due to differences in administration regimens.

  • Treatment Regimen:

    • This compound: 500 mg administered intravenously every 8 hours.

    • Comparator (e.g., Piperacillin/Tazobactam): 4.5 g administered intravenously every 6 hours.

    • The duration of therapy is typically 7 to 14 days.

  • Data Collection: Clinical, microbiological, and safety data are collected at baseline, during treatment, at the end of therapy, and at a test-of-cure visit (typically 7-14 days after the end of therapy).

  • Efficacy Endpoints:

    • Primary Endpoint: Clinical cure rate at the test-of-cure visit in the clinically evaluable and modified intent-to-treat populations. Clinical cure is defined as the resolution of signs and symptoms of pneumonia such that no further antimicrobial therapy is required.

    • Secondary Endpoints: Microbiological outcome (eradication, presumed eradication, persistence, or presumed persistence) of the baseline pathogens, all-cause mortality, and incidence of adverse events.

Visualizing the Mechanisms of Action and Resistance

Understanding the cellular pathways involved in this compound's action and P. aeruginosa's resistance is crucial for developing strategies to combat this pathogen.

Mechanism of Action: Targeting Penicillin-Binding Proteins

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

G This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Inhibits CellWall Cell Wall Synthesis PBPs->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Mechanisms of Resistance in Pseudomonas aeruginosa

P. aeruginosa employs several mechanisms to resist the action of carbapenems like this compound. These include reduced drug entry, active drug efflux, and enzymatic degradation.

G cluster_cell Pseudomonas aeruginosa Cell OprD OprD Porin AmpC AmpC β-lactamase OprD->AmpC Hydrolyzed by Target Penicillin-Binding Proteins (PBPs) OprD->Target Reaches LossOfOprD Loss/Mutation of OprD (Resistance) Efflux Efflux Pump (e.g., MexAB-OprM) Doripenem_out This compound (inactive) Efflux->Doripenem_out UpregulationEfflux Upregulation of Efflux (Resistance) AmpC->Doripenem_out OverproductionAmpC Overproduction of AmpC (Resistance) Doripenem_in This compound (extracellular) Doripenem_in->OprD Enters via Doripenem_in->Efflux Pumped out by

References

A Comparative Analysis of the Post-Antibiotic Effects of Doripenem and Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of critical care medicine, the pharmacodynamic properties of antibiotics are paramount to optimizing dosing regimens and combating antimicrobial resistance. This guide provides a detailed comparison of the post-antibiotic effect (PAE) of two vital carbapenems, doripenem and meropenem, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Executive Summary

The post-antibiotic effect, the persistent suppression of bacterial growth following limited exposure to an antimicrobial agent, is a key pharmacodynamic parameter. This guide synthesizes available data on the PAE of this compound and meropenem against key Gram-positive and Gram-negative pathogens. While direct comparative studies are limited, a notable Japanese study provides crucial insights, suggesting that this compound exhibits a longer PAE against Pseudomonas aeruginosa compared to other carbapenems. Both agents demonstrate a significant PAE against Staphylococcus aureus. This guide presents the available quantitative data, details the experimental methodologies used to determine PAE, and provides visualizations of the experimental workflow.

Data Presentation: In Vitro Post-Antibiotic Effect (PAE)

The following tables summarize the available data on the in vitro PAE of this compound and meropenem against various bacterial strains. It is important to note that direct head-to-head comparisons are not always available, and experimental conditions may vary between studies.

BacteriumAntibioticConcentrationExposure Time (hours)PAE (hours)Reference
Staphylococcus aureus SmithThis compound4 x MIC21.9[1]
Imipenem4 x MIC21.6[1]
Panipenem4 x MIC21.8[1]
Pseudomonas aeruginosa ATCC 27853This compound4 x MIC21.8[1]
Imipenem4 x MIC21.0[1]
Panipenem4 x MIC21.0[1]
Klebsiella pneumoniae BKThis compound4 x MIC20.3[1]
Imipenem4 x MIC20.5[1]
Panipenem4 x MIC20.4[1]
Escherichia coli ATCC 25922This compound4 x MIC20.5[1]
Imipenem4 x MIC20.6[1]
Panipenem4 x MIC20.6[1]

Table 1: In Vitro Post-Antibiotic Effect of this compound and Other Carbapenems. [1]

BacteriumAntibioticConcentrationExposure Time (hours)PAE (hours)Reference
Pseudomonas aeruginosa (4 strains)Meropenem4 x MIC1.50.8 - 2.0[2]
Staphylococcus aureus (2 strains)Meropenem4 x MIC1.50.7, 1.7[2]
Escherichia coli ATCC 25922Meropenem4 x MIC1.50.8[2]

Table 2: In Vitro Post-Antibiotic Effect of Meropenem against Selected Bacteria. [2]

A review of available literature also suggests that carbapenem-resistant mutants are selected with less frequency and at lower minimum inhibitory concentrations (MICs) after exposure to this compound compared to imipenem or meropenem, which may indirectly indicate a more sustained antibacterial effect.[3] Furthermore, in vitro studies have shown this compound to have lower MICs against P. aeruginosa isolates compared to meropenem, suggesting greater potency.[4][5]

Experimental Protocols

The determination of the post-antibiotic effect is a critical experimental procedure in antimicrobial research. The following protocol outlines a standard methodology for assessing the in vitro PAE of carbapenems like this compound and meropenem.

Protocol: In Vitro Post-Antibiotic Effect Determination by Viable Count

1. Bacterial Strain Preparation:

  • A standardized inoculum of the test bacterium (e.g., P. aeruginosa, S. aureus) is prepared. Cultures are grown to the logarithmic phase of growth in a suitable broth medium (e.g., Mueller-Hinton Broth).

2. Antibiotic Exposure:

  • The bacterial suspension is divided into test and control groups.

  • The test group is exposed to the antibiotic (this compound or meropenem) at a specified concentration, typically a multiple of the Minimum Inhibitory Concentration (MIC) (e.g., 4 x MIC).

  • The control group is incubated under the same conditions without the antibiotic.

  • The exposure period is typically 1 to 2 hours at 37°C.[1]

3. Antibiotic Removal:

  • After the exposure period, the antibiotic must be effectively removed to observe the subsequent growth dynamics. This is a critical step and can be achieved by:

    • Centrifugation and Washing: The bacterial suspension is centrifuged, the supernatant containing the antibiotic is discarded, and the bacterial pellet is resuspended in fresh, antibiotic-free broth. This process is repeated multiple times (typically 3 times) to ensure complete removal of the drug.

    • Membrane Filtration: The bacterial suspension is passed through a membrane filter that retains the bacteria. The filter is then washed with fresh, antibiotic-free broth to remove any residual antibiotic before the bacteria are resuspended.[6]

4. Regrowth Monitoring:

  • Both the test and control cultures are incubated at 37°C.

  • The bacterial growth in both cultures is monitored over time by performing viable counts (colony-forming units per milliliter, CFU/mL) at regular intervals. This is achieved by plating serial dilutions of the cultures onto agar plates and incubating them to allow for colony formation.

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C

    • T: The time required for the viable count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.

    • C: The time required for the viable count in the untreated control culture to increase by 1 log10 CFU/mL.

Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_regrowth Regrowth & Measurement cluster_analysis Analysis BactCulture Bacterial Culture in Log Phase Inoculum Standardized Inoculum BactCulture->Inoculum TestGroup Test Culture + Antibiotic (e.g., 4x MIC) Inoculum->TestGroup ControlGroup Control Culture (No Antibiotic) Inoculum->ControlGroup Incubate1 Incubate (1-2 hours) TestGroup->Incubate1 ControlGroup->Incubate1 Removal Centrifugation/Washing or Membrane Filtration Incubate1->Removal Regrowth Incubate and Monitor Growth Removal->Regrowth ViableCount Viable Counts (CFU/mL) at Time Intervals Regrowth->ViableCount CalculatePAE Calculate PAE = T - C ViableCount->CalculatePAE

Caption: Workflow for determining the in vitro Post-Antibiotic Effect (PAE).

Logical Relationship of PAE and Antimicrobial Dosing

PAE_Dosing_Relationship cluster_drug Drug Properties cluster_dosing Dosing Strategy cluster_outcome Therapeutic Outcome PAE Post-Antibiotic Effect (PAE) DosingFrequency Dosing Frequency PAE->DosingFrequency Longer PAE allows for less frequent dosing MIC Minimum Inhibitory Concentration (MIC) DoseAmount Dose Amount MIC->DoseAmount Lower MIC may allow for lower doses Efficacy Clinical Efficacy DosingFrequency->Efficacy Resistance Suppression of Resistance DosingFrequency->Resistance DoseAmount->Efficacy DoseAmount->Resistance

Caption: Influence of PAE on antimicrobial dosing strategies.

Conclusion

The available data, though not extensive in direct comparisons, suggest that both this compound and meropenem exhibit a clinically relevant post-antibiotic effect against a range of pathogens. Notably, evidence points towards a potentially more prolonged PAE for this compound against P. aeruginosa. The higher in vitro potency of this compound against this key nosocomial pathogen further supports its potential clinical utility. A longer PAE can have significant implications for dosing regimens, potentially allowing for less frequent administration, which can improve patient convenience and reduce healthcare costs. Further head-to-head studies are warranted to fully elucidate the comparative PAE of these two important carbapenems and to guide optimal clinical use.

References

In Vitro Synergy of Doripenem: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of combination antimicrobial therapy. Doripenem, a broad-spectrum carbapenem antibiotic, is a valuable agent in such strategies. This guide provides a comparative overview of the in vitro synergistic activity of this compound with other antibiotics against key bacterial pathogens, supported by experimental data and detailed methodologies.

This compound in Combination: A Summary of Synergistic Effects

In vitro studies have consistently demonstrated the potential for synergistic or additive effects when this compound is combined with other classes of antibiotics. This approach can enhance bactericidal activity, overcome resistance mechanisms, and reduce the likelihood of developing further resistance. The most frequently studied combinations involve polymyxins, aminoglycosides, and fluoroquinolones, particularly against challenging Gram-negative pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

Quantitative Synergy Analysis: Time-Kill Assays

Time-kill assays are a dynamic method to assess the bactericidal or bacteriostatic activity of antimicrobial agents over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Combination PartnerTarget Organism(s)Key Findings
Polymyxins (Colistin, Polymyxin B)K. pneumoniae (KPC-producing)Rapid and sustained bactericidal activity was observed with combinations of this compound and polymyxins. Synergy was demonstrated against all tested isolates, with combinations showing rapid bactericidal effects within 4 hours, which was sustained for 24 hours.[1] Against colistin-resistant, carbapenemase-producing K. pneumoniae, the combination of this compound and colistin was bactericidal in 75% of isolates and synergistic in 50%.[2]
A. baumannii (MDR/XDR)The this compound-colistin combination showed the highest rate of synergy (53.7% in XDR, 53.6% in MDR) and bactericidal activity among combinations tested against A. baumannii.[3]
Aminoglycosides (Amikacin, Tobramycin)P. aeruginosaCombinations of this compound with amikacin were synergistic or additive against 67% of carbapenem-nonsusceptible P. aeruginosa isolates.[4] this compound combined with aminoglycosides showed synergistic or additive effects against 90% of tested isolates, with the strongest synergy observed against imipenem-resistant strains.[5]
K. pneumoniae, A. baumanniiSynergy with amikacin was observed in a small percentage of isolates (1.5%), with additive effects being more common (35.3%).[6]
Fluoroquinolones (Levofloxacin, Ciprofloxacin)A. baumanniiThe combination of this compound and levofloxacin demonstrated synergy for up to 8 hours at half the maximum serum concentration (Cmax).
P. aeruginosaThis compound in combination with levofloxacin was synergistic or additive against 23% of carbapenem-nonsusceptible isolates.[4] The combination of this compound and levofloxacin has been shown to prevent the development of resistance in P. aeruginosa.[7][8]
Other Carbapenems (Ertapenem, Meropenem)E. coli, K. pneumoniaeThe combination of ertapenem and this compound showed enhanced effects against 26% of K. pneumoniae isolates at 6 hours.[9] Meropenem and this compound demonstrated enhanced effects against 41% of K. pneumoniae isolates at 6 hours.[9]
Quantitative Synergy Analysis: Checkerboard and Etest Assays

The checkerboard and Etest methods determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the antibiotic interaction. A FICI of ≤0.5 is generally interpreted as synergy, >0.5 to 4 as additive or indifferent, and >4 as antagonism.

Combination PartnerTarget OrganismMethodFICI / Synergy Rate
Colistin A. baumannii (XDR)CheckerboardSynergy against 5.3% of isolates.[2]
Amikacin P. aeruginosa (Carbapenem-nonsusceptible)EtestSynergistic or additive against 67% of isolates.[4]
Levofloxacin P. aeruginosa (Carbapenem-nonsusceptible)EtestSynergistic or additive against 23% of isolates.[4]
Ciprofloxacin P. aeruginosaCheckerboardSynergistic or additive effects against 90% of isolates.[10]

Experimental Protocols

Time-Kill Assay

The time-kill assay is performed to determine the rate of bacterial killing by an antimicrobial agent or combination over time.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from an overnight culture and further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Antibiotic Preparation: Stock solutions of this compound and the partner antibiotic are prepared and diluted to the desired concentrations in the broth.

  • Incubation: The bacterial inoculum is added to tubes containing the broth with a single antibiotic, the combination of antibiotics, and a growth control (no antibiotic). The tubes are then incubated at 37°C with shaking.

  • Sampling and Plating: Aliquots are removed from each tube at specified time points (e.g., 0, 4, 8, 12, and 24 hours), serially diluted, and plated onto agar plates.

  • Colony Counting: After incubation of the plates, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Interpretation: Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy is defined as a ≥2-log10 reduction in CFU/mL with the combination compared to the most active single agent.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardized Inoculum (0.5 McFarland) Standardized Inoculum (0.5 McFarland) Bacterial Culture->Standardized Inoculum (0.5 McFarland) Final Inoculum (5x10^5 CFU/mL) Final Inoculum (5x10^5 CFU/mL) Standardized Inoculum (0.5 McFarland)->Final Inoculum (5x10^5 CFU/mL) Incubation Tubes Incubation Tubes (Growth Control, Drug A, Drug B, A+B) Final Inoculum (5x10^5 CFU/mL)->Incubation Tubes Antibiotic Powders Antibiotic Powders Stock Solutions Stock Solutions Antibiotic Powders->Stock Solutions Working Concentrations Working Concentrations Stock Solutions->Working Concentrations Working Concentrations->Incubation Tubes Incubate at 37°C with shaking Incubate at 37°C with shaking Incubation Tubes->Incubate at 37°C with shaking Sampling at 0, 4, 8, 12, 24h Sampling at 0, 4, 8, 12, 24h Incubate at 37°C with shaking->Sampling at 0, 4, 8, 12, 24h Serial Dilution & Plating Serial Dilution & Plating Sampling at 0, 4, 8, 12, 24h->Serial Dilution & Plating Incubate Plates Incubate Plates Serial Dilution & Plating->Incubate Plates Colony Counting (CFU/mL) Colony Counting (CFU/mL) Incubate Plates->Colony Counting (CFU/mL) Data Interpretation Data Interpretation Colony Counting (CFU/mL)->Data Interpretation

Time-Kill Assay Workflow

Checkerboard Microdilution Assay

The checkerboard assay is a method to determine the FICI by testing various concentrations of two antibiotics in a 96-well plate.

  • Plate Preparation: A 96-well microtiter plate is set up with serial dilutions of antibiotic A along the x-axis and antibiotic B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection of turbidity.

  • FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation: The interaction is classified as synergistic (FICI ≤ 0.5), additive/indifferent (FICI > 0.5 to 4), or antagonistic (FICI > 4).

G cluster_setup Plate Setup cluster_proc Procedure cluster_res Results Antibiotic A Stock Antibiotic A Stock Serial Dilution across Columns Serial Dilution across Columns Antibiotic A Stock->Serial Dilution across Columns 96-Well Plate Creates concentration matrix Serial Dilution across Columns->96-Well Plate Antibiotic B Stock Antibiotic B Stock Serial Dilution down Rows Serial Dilution down Rows Antibiotic B Stock->Serial Dilution down Rows Serial Dilution down Rows->96-Well Plate Standardized Inoculum Standardized Inoculum Inoculate all wells Inoculate all wells Standardized Inoculum->Inoculate all wells Incubate 18-24h at 37°C Incubate 18-24h at 37°C Inoculate all wells->Incubate 18-24h at 37°C Read MICs (visual turbidity) Read MICs (visual turbidity) Incubate 18-24h at 37°C->Read MICs (visual turbidity) Calculate FICI Calculate FICI Read MICs (visual turbidity)->Calculate FICI Interpret Synergy/Additive/Antagonism Interpret Synergy/Additive/Antagonism Calculate FICI->Interpret Synergy/Additive/Antagonism

Checkerboard Assay Workflow

Mechanisms of Synergy

The synergistic activity of this compound with other antibiotics often stems from complementary mechanisms of action that can overcome bacterial resistance.

  • This compound + Polymyxins/Aminoglycosides: Polymyxins and aminoglycosides disrupt the integrity of the bacterial outer membrane. This increased permeability facilitates the entry of this compound into the periplasmic space, allowing it to reach its target, the penicillin-binding proteins (PBPs), more effectively and in higher concentrations. This leads to enhanced inhibition of cell wall synthesis and subsequent cell death.

G Polymyxin/Aminoglycoside Polymyxin/Aminoglycoside Bacterial Outer Membrane Bacterial Outer Membrane Polymyxin/Aminoglycoside->Bacterial Outer Membrane Disrupts This compound This compound Periplasmic Space Periplasmic Space This compound->Periplasmic Space Enhanced Entry Bacterial Outer Membrane->Periplasmic Space Increased Permeability Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Periplasmic Space->Penicillin-Binding Proteins (PBPs) Increased this compound Access Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis Inhibits Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death Leads to

Synergy: this compound + Membrane-Active Agents

  • This compound + Fluoroquinolones: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While the exact synergistic mechanism with this compound is not fully elucidated, it is hypothesized that the combined assault on two distinct and critical cellular processes—cell wall synthesis and DNA replication—leads to a more potent bactericidal effect than either agent alone. This dual targeting may also reduce the frequency of resistance emergence.

Conclusion

The in vitro data strongly support the use of this compound in combination with other antibiotics, particularly polymyxins and aminoglycosides, as a promising strategy against MDR Gram-negative bacteria. The synergistic and bactericidal effects observed in these studies provide a compelling rationale for further clinical investigation. The choice of combination partner should be guided by the specific pathogen, its resistance profile, and the site of infection. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to optimize antimicrobial therapies.

References

Doripenem Clinical Trial Outcomes: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for doripenem, a broad-spectrum carbapenem antibiotic, against other antibacterial agents. The data presented is synthesized from multiple meta-analyses of randomized controlled trials (RCTs) to offer an objective overview of its efficacy and safety in treating various serious infections.

Comparative Efficacy and Safety of this compound

This compound has been extensively studied for the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and nosocomial pneumonia, including ventilator-associated pneumonia (VAP). Meta-analyses consistently demonstrate that this compound has a similar clinical and microbiological success rate compared to other carbapenems and relevant comparator antibiotics.

While generally well-tolerated, some studies have noted a numerically higher but not statistically significant incidence of adverse events and all-cause mortality with this compound compared to comparators. Notably, a clinical trial for VAP was terminated early due to safety concerns, leading to a US Food and Drug Administration (FDA) label change highlighting an increased risk of death in VAP patients.

This compound in Complicated Intra-Abdominal Infections (cIAI)

Meta-analyses indicate that this compound is as effective as other carbapenems, such as meropenem and imipenem, for the treatment of cIAI.

This compound in Complicated Urinary Tract Infections (cUTI)

For cUTI, this compound has been shown to have a higher clinical success rate compared to levofloxacin. A systematic review and meta-analysis estimated the microbiological eradication rate for this compound in cUTI to be 81%.

This compound in Nosocomial Pneumonia (including VAP)

In the treatment of nosocomial pneumonia, meta-analyses have found that this compound has similar clinical and microbiological cure rates, as well as all-cause mortality, when compared to other antimicrobial agents like imipenem/cilastatin, meropenem, and piperacillin/tazobactam. However, one meta-analysis of five clinical studies reported clinical cure rates of 60.7% for this compound and 57.3% for comparators in patients with hospital-acquired pneumonia (HAP) and VAP.

Quantitative Data Summary

The following tables summarize the quantitative data from meta-analyses comparing the clinical outcomes of this compound with comparator antibiotics across different infection types.

Table 1: Clinical and Microbiological Outcomes of this compound vs. Comparators (Overall Infections)

OutcomeThis compound vs. ComparatorsOdds Ratio (95% CI)p-valueReference
Clinical Success RateSimilar1.15 (0.79–1.66)---
Microbiological Eradication RateSimilar1.08 (0.86–1.36)---
Adverse EventsSimilar0.98 (0.83–1.17)---
All-Cause MortalitySimilar1.08 (0.77–1.51)0.67

Table 2: Clinical Outcomes of this compound vs. Comparators by Infection Type

Infection TypeOutcomeThis compound vs. ComparatorsOdds Ratio (95% CI)Reference
PneumoniaClinical Success RateSimilar0.84 (0.46–1.53)
Complicated Intra-Abdominal InfectionsClinical Success RateSimilar1.00 (0.57–1.72)
Complicated Urinary Tract InfectionsClinical Success RateHigher1.89 (1.13–3.17)

Experimental Protocols

The following are detailed methodologies from key randomized controlled trials cited in the meta-analyses.

Complicated Intra-Abdominal Infection (cIAI) Trial Protocol (this compound vs. Meropenem)
  • Study Design: A prospective, multicenter, double-blind, noninferiority study.

  • Patient Population: Hospitalized adults with a diagnosis of cIAI requiring surgical intervention.

  • Intervention:

    • This compound: 500 mg administered intravenously every 8 hours.

    • Meropenem: 1 g administered intravenously every 8 hours.

  • Treatment Duration: A minimum of 9 doses of IV therapy, with the option to switch to oral amoxicillin/clavulanate for a total of 5 to 14 days of antibacterial therapy, based on clinical improvement.

  • Primary Efficacy Endpoints:

    • Clinical cure rate in the microbiologically evaluable population at the test-of-cure visit (21-60 days after completion of therapy).

    • Clinical cure rate in the microbiological modified intent-to-treat (mMITT) population.

  • Noninferiority Margin: The lower limit of the 2-sided 95% confidence interval for the difference in clinical cure rates was > -15%.

Complicated Urinary Tract Infection (cUTI) Trial Protocol (this compound vs. Levofloxacin)
  • Study Design: A prospective, multicenter, double-blind, randomized controlled trial.

  • Patient Population: Adult patients with a diagnosis of complicated lower UTI or pyelonephritis.

  • Intervention:

    • This compound: 500 mg administered intravenously every 8 hours.

    • Levofloxacin: 250 mg administered intravenously every 24 hours.

  • Treatment Duration: After a minimum of 3 days of IV therapy, patients could be switched to oral levofloxacin to complete a 10-day course.

  • Primary Efficacy Endpoint: Microbiological cure rate at the test-of-cure visit (5-11 days after the last dose of antibiotic).

Ventilator-Associated Pneumonia (VAP) Trial Protocol (this compound vs. Imipenem-Cilastatin)
  • Study Design: A prospective, double-blind, randomized trial.

  • Patient Population: Adult patients with microbiologically confirmed late-onset VAP.

  • Intervention:

    • This compound: 1 g administered as a four-hour infusion every 8 hours for a fixed 7-day course.

    • Imipenem-Cilastatin: 1 g administered as a one-hour infusion every 8 hours for a fixed 10-day course.

  • Primary Efficacy Endpoint: Clinical cure rate at the end of therapy in the microbiological intent-to-treat (MITT) population.

  • Note: This study was stopped prematurely due to safety concerns in the this compound arm.

Visualizations

The following diagrams illustrate key concepts related to the meta-analysis of this compound clinical trials.

MetaAnalysisWorkflow A Identification of Relevant Studies (e.g., PubMed, Embase, Cochrane) B Study Selection (Inclusion/Exclusion Criteria) A->B C Data Extraction (e.g., Clinical Cure, Mortality) B->C D Quality Assessment (Risk of Bias) C->D E Statistical Analysis (e.g., Odds Ratios, Heterogeneity) D->E F Interpretation of Results (Efficacy and Safety Conclusions) E->F G Publication of Meta-Analysis F->G

Workflow of a clinical trial meta-analysis.

Carbapenem_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis and Death This compound This compound (Carbapenem) This compound->PBP Binds to and Inhibits

Mechanism of action of this compound.

A Comparative Analysis of Doripenem Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary mechanisms of resistance to doripenem, a broad-spectrum carbapenem antibiotic. The content is supported by experimental data to offer a comprehensive resource for understanding and combating the growing challenge of this compound resistance in clinically significant pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.

Key Resistance Mechanisms at a Glance

This compound resistance in Gram-negative bacteria is primarily mediated by three synergistic mechanisms: enzymatic degradation of the antibiotic, modifications at the drug's target site, and alterations in drug accumulation due to changes in outer membrane permeability and active efflux. Understanding the interplay of these mechanisms is crucial for the development of novel therapeutic strategies.

Quantitative Analysis of this compound Resistance

The following tables summarize the impact of various resistance mechanisms on the minimum inhibitory concentrations (MICs) of this compound and other carbapenems. This data, compiled from multiple studies, highlights the comparative efficacy of this compound in the face of specific resistance determinants.

Table 1: Impact of Carbapenemase Production on Carbapenem MICs (μg/mL)

Bacterial SpeciesResistance MechanismThis compound MICImipenem MICMeropenem MIC
K. pneumoniaeKPC-producing>32>32>32
P. aeruginosaVIM-producing32>3232
A. baumanniiOXA-23-producing16-6416-6416-64
P. aeruginosaIMP-producing64>512>512

Table 2: Influence of Efflux Pump Overexpression and Porin Loss on this compound MICs (μg/mL) in P. aeruginosa

Resistance MechanismThis compound MICImipenem MICMeropenem MIC
OprD loss8-16>324-8
MexAB-OprM overexpression4-82-48-16
MexXY-OprM overexpression4-82-44-8
OprD loss + AmpC overexpression16-32>328-16
OprD loss + MexAB-OprM overexpression>32>32>32

Visualizing Resistance: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key resistance mechanisms and a typical experimental workflow for their identification.

ResistanceMechanisms cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm Porin (OprD) Porin (OprD) Doripenem_periplasm This compound Porin (OprD)->Doripenem_periplasm Reduced Permeability Reduced Permeability Porin (OprD)->Reduced Permeability Efflux Pump (e.g., MexAB-OprM) Efflux Pump (e.g., MexAB-OprM) Doripenem_extracellular This compound Efflux Pump (e.g., MexAB-OprM)->Doripenem_extracellular Doripenem_periplasm->Efflux Pump (e.g., MexAB-OprM) Extrusion Carbapenemase (e.g., KPC, MBL) Carbapenemase (e.g., KPC, MBL) Doripenem_periplasm->Carbapenemase (e.g., KPC, MBL) Hydrolysis PBP Penicillin-Binding Protein (PBP) Doripenem_periplasm->PBP Binding & Inhibition Doripenem_extracellular->Porin (OprD) Entry ExperimentalWorkflow Clinical Isolate Clinical Isolate MIC Testing MIC Testing Clinical Isolate->MIC Testing Carbapenem Resistant Carbapenem Resistant MIC Testing->Carbapenem Resistant PCR for Carbapenemase Genes PCR for Carbapenemase Genes Carbapenem Resistant->PCR for Carbapenemase Genes  Enzymatic  Degradation? Efflux Pump Assay Efflux Pump Assay Carbapenem Resistant->Efflux Pump Assay  Efflux? oprD Sequencing & Expression oprD Sequencing & Expression Carbapenem Resistant->oprD Sequencing & Expression  Porin Loss? Carbapenemase Positive Carbapenemase Positive PCR for Carbapenemase Genes->Carbapenemase Positive Efflux Overexpression Efflux Overexpression Efflux Pump Assay->Efflux Overexpression OprD Alteration OprD Alteration oprD Sequencing & Expression->OprD Alteration Mechanism Identification Mechanism Identification Carbapenemase Positive->Mechanism Identification Efflux Overexpression->Mechanism Identification OprD Alteration->Mechanism Identification

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doripenem
Reactant of Route 2
Doripenem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。